Odanacatib

Catalog No.
S549033
CAS No.
603139-19-1
M.F
C25H27F4N3O3S
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Odanacatib

CAS Number

603139-19-1

Product Name

Odanacatib

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Molecular Formula

C25H27F4N3O3S

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N

SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

solubility

Soluble in DMSO, not in water

Synonyms

MK0822; MK-0822; MK 0822; Odanacatib .

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

The exact mass of the compound Odanacatib is 525.17093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Odanacatib mechanism of action cathepsin K inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and is the principal enzyme responsible for degrading type I collagen, the main organic component of the bone matrix [1] [2]. The process of bone resorption occurs in a sealed compartment called the resorption lacuna, where osteoclasts create an acidic environment to demineralize bone, followed by the catalytic action of Cathepsin K to break down the exposed collagen matrix [1] [2].

Odanacatib is a potent, selective, and neutral inhibitor of Cathepsin K. It binds to the enzyme, preventing it from cleaving the collagen fibers [1] [3]. This inhibition is confirmed by a robust decrease in biomarkers of bone resorption, specifically serum CTx and urinary NTx, which are collagen degradation products generated by Cathepsin K [1] [4].

The following diagram illustrates the process of bone resorption by osteoclasts and the specific point where this compound acts.

G OCL Osteoclast RL Resorption Lacuna (Acidic Sealed Zone) OCL->RL Creates Bone Bone Matrix (Hydroxyapatite & Collagen I) RL->Bone Demineralizes CatK Cathepsin K Enzyme Bone->CatK Releases Collagen Frags Collagen Fragments (CTx, NTx) CatK->Frags Degrades ODN This compound (ODN) ODN->CatK Inhibits

Experimental Data and Key Findings

The efficacy of this compound has been demonstrated across various experimental models, from cellular studies to clinical trials in humans.

In Vitro and Preclinical Evidence

Research using co-cultures of human osteoclasts and osteoblast-lineage cells on bone slices showed that cathepsin K inhibitors like this compound prevent the shift from "pit" to "trench" resorption mode. This leads to bone surfaces with undigested collagen, which in turn attract significantly more and longer visits from osteoblast-lineage cells, thereby promoting the engagement of bone formation [5]. Furthermore, the resorption achieved under CatK inhibition was shown to promote osteoblast differentiation, as evidenced by the upregulation of alkaline phosphatase and type 1 collagen [5].

In a study on ovariectomized rats, treatment with this compound increased the bone mineral density (BMD) and strength of titanium implants, enhancing the bone-to-implant contact. This confirmed its potential to positively influence bone formation and integration in an osteoporotic model [6].

Clinical Pharmacokinetics and Pharmacodynamics

Clinical trials established that this compound has a pharmacokinetic profile suitable for once-weekly dosing, characterized by a long apparent terminal half-life of approximately 66-84 hours and a less than dose-proportional increase in exposure [1] [4]. Administration with food, particularly a high-fat meal, significantly increased its absorption [4].

The table below summarizes the key quantitative data from clinical studies.

Parameter Value/Outcome Context
IC₅₀ (Human CatK) 0.2 nM [1] [4] In vitro potency
Apparent Terminal t₁/₂ ~66-84 hours [1] Following once-weekly dosing
Reduction in uNTx/Cr ~50-78% [1] [4] Marker of bone resorption
Reduction in s-CTx ~60-70% [1] [4] Marker of bone resorption
Increase in Lumbar Spine BMD Significantly increased vs placebo [7] In postmenopausal women with osteoporosis

A meta-analysis of randomized controlled trials concluded that this compound was effective at increasing BMD at the lumbar spine, femoral neck, and total hip, while reducing bone resorption markers without a significant overall increase in adverse events compared to placebo [7].

The Unique "Formation-Sparing" Effect

The most distinctive feature of cathepsin K inhibition is its ability to reduce bone resorption without causing a parallel, pronounced reduction in bone formation, an effect often described as "formation-sparing" [5] [1]. This contrasts with other potent antiresorptives like bisphosphonates, which suppress the entire bone remodeling cycle by inducing osteoclast apoptosis [5].

The proposed model is that by inhibiting CatK but not killing the osteoclast, the bone resorption process is slowed and altered, leaving behind a collagen-rich matrix. This residual collagen matrix may serve as a chemotactic signal that helps recruit osteoblast-lineage cells to the resorption site, thereby initiating the bone formation phase of coupling [5].

Reasons for Discontinuation and Legacy

Despite its promising efficacy, the clinical development of this compound was stopped following the results of the Phase 3 Long-term Fracture Trial (LOFT). The study identified an increased risk of stroke in the treatment group, which led to a decision not to proceed with regulatory submission [1].

Nonetheless, the this compound development program provided profound insights into bone biology, validating Cathepsin K as a therapeutic target and demonstrating that it is possible to dissociate bone resorption from formation. This has spurred continued interest in developing safer CatK inhibitors, including ectosteric inhibitors that may avoid the off-target effects associated with active-site inhibitors [5].

References

what is odanacatib and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development History

The table below summarizes the key characteristics of Odanacatib:

Property Description
DrugBank ID DB06670 [1]
Modality Small Molecule [1]
Chemical Formula C25H27F4N3O3S [1]
Molecular Weight 525.56 g/mol [1]
Mechanism of Action Potent, selective, reversible inhibitor of Cathepsin K (CatK) [2] [3]
Development Status Development discontinued after Phase III [1] [3]
Primary Reason for Discontinuation Increased risk of stroke observed in the long-term Phase III trial (LOFT) [1] [3] [4]

Key Development Timeline: Despite highly promising efficacy data that led to the early termination of the Phase III Long-term this compound Fracture Trial (LOFT) for robust fracture risk reduction, Merck discontinued its development in 2016 following the emergence of a significant safety signal [3] [5].

Mechanism of Action: Formation-Sparing Antiresorption

This compound's mechanism represented a novel approach in osteoporosis treatment, designed to inhibit bone resorption while relatively preserving bone formation.

odanacatib_mechanism ODN This compound (ODN) CatK Cathepsin K (CatK) ODN->CatK Inhibits OCLast Viable Osteoclast ODN->OCLast Spares (does not kill) Resorption Bone Collagen Degradation CatK->Resorption Mediates Coupling Osteoclast-Osteoblast Coupling Signals OCLast->Coupling Secretes OBlast Osteoblast Activity Coupling->OBlast Stimulates

This compound spares osteoclasts to preserve bone formation coupling.

  • Target Engagement: this compound is a potent, selective, reversible non-covalent inhibitor of human Cathepsin K (CatK), with an IC50 of 0.2 nM [2] [3]. It exhibits high selectivity, being about 300-fold more selective for CatK than for Cathepsin S and over 1000-fold more selective than for Cathepsins B and L [3].
  • Role of Cathepsin K: CatK is a cysteine protease abundantly expressed by osteoclasts [1] [2]. It is secreted into the resorption lacuna (an acidic compartment at the bone surface) and is the principal enzyme responsible for the degradation of demineralized type I collagen, the main organic component of the bone matrix [1] [2] [3].
  • The "Uncoupling" Hypothesis: Unlike bisphosphonates and denosumab, which reduce osteoclast number and survival, this compound specifically inhibits the CatK enzyme's proteolytic activity [3]. This leaves the osteoclasts alive and potentially able to continue producing signaling molecules that couple bone resorption to bone formation. This "formation-sparing" effect was hypothesized to lead to a more favorable bone balance than traditional antiresorptives [3].

Clinical Pharmacology and Efficacy Data

The tables below summarize key pharmacokinetic and pharmacodynamic data from clinical studies.

Table 1: Key Pharmacokinetic Parameters (Following 50 mg Once Weekly at Steady State) [2]

Parameter Value
Apparent Terminal Half-life (t₁/₂) 84.8 - 94.7 hours [1] [2]
Time to Peak Concentration (Tmax) Median 2-32 hours (Highly variable) [2]
Oral Bioavailability (50 mg fasted) ~30% (Increased with food) [1] [2]
Protein Binding 97.5% [1]
Primary Route of Elimination Metabolism (mainly via CYP3A4) [1]
Primary Route of Excretion Feces (74.5%) [1]

Table 2: Pharmacodynamic Effects on Bone Turnover Markers and BMD [2] [6] [4]

Parameter Change with this compound vs. Placebo
Bone Resorption Marker: uNTx/Cr Decreased by ~50-68% [2] [4]
Bone Resorption Marker: sCTx Decreased by ~60-77% [2] [4]
Bone Formation Marker: sP1NP Decreased by ~16% (transient) [4]
Lumbar Spine BMD Increased by ~5.6-11.9% over 2-5 years [6] [4]
Total Hip BMD Increased by ~2.0-8.5% over 2-5 years [6] [4]

Insights for Drug Development

The this compound program offers critical lessons for researchers in the field:

  • Target Validation is Crucial: The program strongly validated Cathepsin K as a high-value target for increasing BMD and reducing fracture risk, supported by human genetics (pycnodysostosis) and clinical outcomes [3].
  • The Safety Hurdle for Chronic Therapies: Despite excellent efficacy, a small but significant increase in the risk of a major adverse event like stroke proved unacceptable for a preventative therapy intended for long-term use in an elderly population [3]. This highlights the extremely high safety bar for chronic osteoporosis treatments.
  • The Challenge of On-Target Toxicity: The increased stroke risk was potentially linked to the inhibition of CatK in non-skeletal tissues [3]. This underscores the difficulty of achieving tissue-specific effects for a target expressed in multiple organ systems and the importance of thorough off-target tissue investigation.

References

Mechanism of Action: Selective Cathepsin K Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Odanacatib (ODN) is a selective, reversible inhibitor of the enzyme cathepsin K (CatK) [1] [2]. Its mechanism is distinct from other anti-resorptive agents like bisphosphonates, as it disrupts osteoclast function without killing the cells.

  • Target Role: CatK is a cysteine protease abundantly expressed by osteoclasts. It is the principal enzyme responsible for degrading type I collagen, the primary organic component of the bone matrix, within the acidic resorption lacunae [1] [3].
  • Inhibitory Action: By potently inhibiting CatK (IC₅₀ = 0.2 nM), this compound blocks the osteoclast's ability to break down bone collagen [1] [3].
  • Key Differentiator: Unlike bisphosphonates, ODN does not reduce osteoclast numbers [4] [5]. This preservation of osteoclasts is believed to underlie its "formation-sparing" effect, where the reduction in bone resorption is not accompanied by a full suppression of bone formation, a limitation of other therapies [4] [1] [2].

The diagram below illustrates this targeted mechanism and its cellular consequences.

G ODN This compound (ODN) CatK Cathepsin K (CatK) ODN->CatK Inhibits Collagen Type I Collagen Degradation CatK->Collagen Degrades Resorption Bone Resorption Collagen->Resorption Osteoclast Osteoclast Osteoclast->CatK Secretes Osteoblast Osteoblast Activity (Relatively Preserved) Osteoclast->Osteoblast Coupling Factors

This compound inhibits cathepsin K, blocking bone collagen breakdown and reducing resorption, while osteoclast survival helps preserve bone formation signals.

Pharmacokinetic and Pharmacodynamic Profile

This compound was designed for once-weekly oral administration. Key quantitative data from clinical studies are summarized below.

Table 1: Key Pharmacokinetic (PK) Parameters of this compound (50 mg once weekly at steady-state) [1]

Parameter Value Context
Apparent Terminal Half-life 84.8 hours (harmonic mean) Supports once-weekly dosing
AUC₀‑₁₆₈ 41.1 μM·h (geometric mean) Area under the curve over a week
Cₘₐₓ 393 nM (geometric mean) Maximum plasma concentration
C₁₆₈ 126 nM (geometric mean) Trough concentration at end of dosing week
Oral Bioavailability 30% (50 mg, fasted) Increases with food intake
Protein Binding 97.5% Highly bound to plasma proteins [3]
Primary Metabolic Enzymes CYP3A4, CYP2C8 [3]

Table 2: Key Pharmacodynamic (PD) and Efficacy Outcomes from Clinical Trials [1] [6] [7]

Parameter / Outcome Effect of this compound (50 mg weekly)
Bone Resorption Marker: uNTx/Cr ↓ ~50% from baseline
Bone Resorption Marker: sCTx ↓ ~60% from baseline
Bone Formation Marker: s-P1NP Transient decrease, returned towards baseline
Bone Mineral Density (BMD): Lumbar Spine ↑ +7.9% to +11.2% over 3-5 years
Bone Mineral Density (BMD): Total Hip ↑ +3.2% to +9.5% over 3-5 years
Fracture Risk Significant reduction in vertebral, hip, and non-vertebral fractures

Experimental Protocols for Key Studies

For researchers, the design of core clinical trials provides a template for investigating bone agents.

Phase 3 Fracture Outcomes Trial (LOFT - Long-term this compound Fracture Trial) [4]

  • Objective: To assess the anti-fracture efficacy and safety of this compound.
  • Design: Multinational, randomized, double-blind, placebo-controlled, event-driven trial. Planned duration was 5 years, but it was stopped early after an interim analysis demonstrated robust efficacy.
  • Participants: 16,713 postmenopausal women aged ≥65 years with osteoporosis, defined by either:
    • A BMD T-score ≤ -2.5 at the total hip (TH) or femoral neck (FN), or
    • A prior radiographic vertebral fracture and a T-score ≤ -1.5 at the TH or FN.
  • Intervention: Randomized to oral This compound 50 mg or matching placebo, administered once weekly.
  • Concomitant Medication: All participants received weekly vitamin D₃ (5600 IU) and daily calcium supplements to ensure a total intake of ~1200 mg.
  • Primary Outcomes: Radiologically determined vertebral, hip, and clinical non-vertebral fractures.
  • Secondary Outcomes: Clinical vertebral fractures, BMD at various sites, bone turnover markers, and safety/tolerability.

Phase 2 Trial in Alendronate-Experienced Patients [5]

  • Objective: To evaluate the efficacy of ODN in patients previously treated with alendronate.
  • Design: Double-blind, placebo-controlled trial over 24 months.
  • Participants: 243 postmenopausal women (age ≥60) with a T-score ≤ -2.5 but > -3.5 at the total hip, and prior treatment with alendronate for ≥3 years.
  • Intervention: Randomized to switch to This compound 50 mg weekly or placebo.
  • Assessments: BMD was measured by DXA at baseline, 6, 12, and 24 months. Biomarkers of bone turnover (s-P1NP, s-BSAP, u-NTx/Cr) were also monitored.

Development Discontinuation and Safety Concerns

Despite achieving its primary efficacy endpoints, the development of this compound was terminated.

  • Primary Safety Signal: An independent adjudication and analysis of the Phase 3 LOFT data confirmed a numerical imbalance in adjudicated stroke events, representing an increased cardiovascular risk [8].
  • Company Decision: In September 2016, Merck announced the discontinuation of the this compound program, stating that the "increased risk of stroke ... does not support further development" [8].
  • Meta-Analysis Findings: A 2023 systematic review also concluded that while ODN did not increase total adverse events, there were significant differences in the risk of stroke and specific fracture types between the ODN and control groups [7].

Research Implications and Legacy

This compound's journey offers critical insights for drug development. It validated CatK as a potent target for increasing BMD and reducing fracture risk [1] [2]. Its unique "formation-sparing" effect demonstrated that dissoupling bone resorption from formation is pharmacologically possible, a valuable principle for future osteoporosis therapies [4] [2]. Ultimately, it underscored that efficacy alone is insufficient; long-term safety, particularly for chronic conditions like osteoporosis, is paramount [7].

References

odanacatib pharmacodynamics bone turnover markers

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Effects on Bone Turnover Markers

The following table summarizes the changes in key bone turnover markers observed with Odanacatib treatment in postmenopausal women with osteoporosis.

Marker Marker Type Effect of this compound (50 mg weekly) Key Interpretation
sCTx (Serum C-telopeptide) Bone Resorption Transient reduction (within 12 months), returning to baseline by month 48 [1]. The transient effect is attributed to assay cross-reactivity with accumulating Cathepsin K-derived fragments [1].
uNTx/Cr (Urinary N-telopeptide/creatinine ratio) Bone Resorption Persistent reduction (52-60% after 24 months) [2] [3]. A true and sustained suppression of bone collagen degradation [1].
sTRAP5b (Tartrate-resistant acid phosphatase 5b) Osteoclast Number Increased versus placebo [1] [3]. Confirms that this compound inhibits osteoclast activity without reducing osteoclast number [1] [4].
sICTP (Serum Cross-Linked C-Telopeptide of Type I Collagen) Cathepsin K Target Engagement Gradually increased versus placebo [1]. Reflects the specific inhibition of Cathepsin K, which normally cleaves this specific peptide [1].
sPINP (Procollagen I N-terminal propeptide) Bone Formation Initial partial reduction (up to ~40% at 6 months), returning to near baseline levels by 48-60 months [1] [2] [3]. Demonstrates the unique "uncoupling" effect; bone formation is not chronically suppressed as with traditional antiresorptives [4].

Unique Mechanism of Action

This compound's distinctive effects stem from its targeted inhibition of the enzyme cathepsin K (CatK), which is abundantly expressed by osteoclasts and is the primary protease responsible for degrading type I collagen in the bone matrix [5] [4].

The following diagram illustrates how this compound specifically disrupts the bone resorption process at the molecular level.

G cluster_mechanism Mechanism Leads To Uncoupling ODN This compound (ODN) CatK Cathepsin K (CatK) ODN->CatK Inhibits Collagen Type I Collagen Degradation CatK->Collagen Cleaves Resorption Bone Resorption Collagen->Resorption OsteoclastNum Osteoclast Number OsteoclastNum->Resorption Unaffected Coupling Osteoblastic Coupling Factors OsteoclastNum->Coupling Maintains Formation Bone Formation Coupling->Formation Stimulates

This targeted mechanism explains the biomarker profile:

  • Persistent Reduction in Resorption Markers (uNTx): By inhibiting CatK, this compound directly prevents the enzymatic breakdown of bone collagen [1].
  • Increased Osteoclast Number (sTRAP5b): Since the osteoclasts remain viable but dysfunctional, their numbers are maintained or even increase [1] [4].
  • Preserved Bone Formation (sPINP): The continued presence of active osteoclasts allows for the release of coupling factors that stimulate osteoblast activity, preventing the profound suppression of bone formation seen with other antiresorptives [4].

Experimental Protocols for Key Data

For researchers aiming to replicate or understand these findings, here are the core methodologies from the cited studies.

1. LOFT Post-Hoc Analysis (Bone-Turnover Biomarkers) [1]

  • Study Design: Post-hoc analysis of a subset of patients from the Long-Term this compound Fracture Trial (LOFT).
  • Participants: 112 postmenopausal women with osteoporosis (57 on ODN, 55 on placebo) who completed 60 months of treatment.
  • Biomarker Assays: Serum and urine samples were collected at baseline and months 6 through 60. Ten bone-remodeling biomarkers were measured, including sCTx, uNTx/Cr, uDPD/Cr, sICTP, sTRAP5b, sPINP, and sBSAP.
  • Statistical Modeling: A best-fit statistical model was developed to explain the atypical sCTx response in ODN-treated patients as a function of other biomarkers, particularly sICTP.

2. Phase II Trial (Bone Mineral Density & Turnover) [3] [4]

  • Study Design: A global, dose-ranging, randomized, placebo-controlled phase II trial.
  • Participants: 399 postmenopausal women with low bone density (osteopenia or osteoporosis).
  • Intervention: Oral this compound (3, 10, 25, or 50 mg once weekly) or placebo for 2 years, with an extension up to 5 years.
  • Primary Measurements: BMD at lumbar spine and hip was measured by DXA. Bone turnover markers (uNTx/Cr for resorption, sPINP for formation) were monitored serially.

Additional Pharmacological Properties

  • Pharmacokinetics: this compound has a long terminal half-life of approximately 40-80 hours, making it suitable for once-weekly dosing. Its absorption is increased by a high-fat meal, and it is predominantly metabolized by the liver via the CYP3A4 pathway [3] [6].
  • Disposition: Following oral administration, the mean recovery of radioactivity was ~17% in urine and ~75% in feces, indicating that fecal excretion is the major route of elimination [6].

References

Comprehensive Technical Guide: Odanacatib, Pycnodysostosis, and Bone Disorder Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Odanacatib and Pycnodysostosis

This compound (ODN) is a selective, orally administered cathepsin K (CatK) inhibitor that was extensively investigated for the treatment of postmenopausal osteoporosis and represents a novel class of antiresorptive agents. Its development was fundamentally informed by the rare genetic condition pycnodysostosis, an autosomal recessive osteochondrodysplasia caused by inactivating mutations in the CatK gene. Patients with pycnodysostosis exhibit a high bone mass phenotype but paradoxically experience increased bone fragility and specific skeletal deformities, highlighting the critical role of CatK in bone matrix quality and structural integrity. This genetic evidence validated CatK as a therapeutic target for bone disorders and guided the pharmacological approach of this compound, which aims to achieve therapeutic benefits without replicating the negative skeletal manifestations of the genetic condition. The development of this compound represents a compelling example of how rare genetic disorders can inform targeted therapeutic strategies for common conditions [1] [2].

Unlike traditional antiresorptive agents that suppress overall osteoclast activity, this compound specifically inhibits CatK, the primary protease responsible for osteoclast-mediated degradation of type I collagen in the acidic resorption lacuna. This targeted mechanism allows for differential effects on bone resorption and formation – while potently inhibiting the proteolytic activity necessary for bone matrix degradation, it largely preserves osteoclast viability and signaling functions that contribute to bone formation coupling. This stands in contrast to the mechanism of action of bisphosphonates, which induce osteoclast apoptosis and secondarily suppress bone formation through complete disruption of the bone remodeling cycle [3] [2].

Mechanism of Action and Pharmacological Profile

Molecular Mechanism and Specificity

Cathepsin K inhibition by this compound occurs through reversible covalent binding to the active site cysteine residue of the enzyme, with demonstrated high potency (IC₅₀ = 0.2 nM for human CatK). This compound exhibits exceptional selectivity for CatK over other cathepsins (B, L, and S), which is crucial for minimizing off-target effects in tissues such as skin and lung where these other proteases have important physiological functions. The compound is non-lysosomotropic, meaning it does not accumulate in lysosomes, thereby enhancing its specificity and reducing the potential for cross-inhibition of other cathepsins – a significant advantage over basic CatK inhibitors that can cause lysosomal disruption across multiple cell types [1] [2].

At the cellular level, this compound disrupts osteoclast function through dual mechanisms:

  • Inhibition of collagen degradation: By blocking CatK-mediated cleavage of demineralized type I collagen matrix within the resorption lacuna
  • Impairment of transcytosis: Interfering with the vesicular transport of degraded collagen fragments through the osteoclast

This results in the formation of shallow, ineffective resorption pits despite normal osteoclast attachment and acidification capabilities. Importantly, this compound does not affect osteoclast differentiation, survival, or numbers – a key distinction from bisphosphonates that induce osteoclast apoptosis. This preservation of osteoclast populations likely contributes to the maintained signaling between osteoclasts and osteoblasts that underlies the differential effects on resorption and formation observed with this compound treatment [3].

Comparative Pharmacology of Bone-Targeted Agents

Table 1: Comparative Pharmacological Profiles of Bone-Targeted Therapies

Parameter This compound Bisphosphonates Denosumab
Molecular Target Cathepsin K enzyme Farnesyl pyrophosphate synthase RANKL
Primary Mechanism Inhibition of bone matrix degradation Osteoclast apoptosis Inhibition of osteoclast differentiation
Effect on Osteoclast Number No reduction Significant reduction Significant reduction
Bone Formation Response Transient decrease, returns to baseline Sustained decrease Sustained decrease
Reversibility Rapidly reversible (weeks-months) Very slow reversal (years) Reversible (months)
Dosing Regimen Once weekly oral Variable (weekly oral to yearly IV) Every 6 months subcutaneous

The pharmacokinetic profile of this compound supports once-weekly oral administration, with a plasma half-life of 66-93 hours in humans. The compound is metabolized primarily by CYP3A4 and demonstrates dose-dependent suppression of bone resorption biomarkers, with 50 mg once weekly established as the optimal dosing regimen from phase II studies. Unlike bisphosphonates, which adsorb to bone mineral and have extremely long skeletal retention, this compound exhibits complete resolution of effect upon treatment discontinuation, with bone mineral density (BMD) returning to baseline levels within 1-2 years. This rapid reversibility reflects its mechanism of action as a specific enzyme inhibitor rather than a bone-bound agent [1] [2].

Clinical Development and Outcomes

Phase II Clinical Trial Data

The phase IIb dose-ranging trial of this compound in postmenopausal women with low BMD demonstrated progressive, dose-dependent increases in bone mineral density over 5 years of treatment. At the 50 mg once-weekly dose, this compound produced significant BMD increases from baseline: 11.9% at the lumbar spine and 8.5% at the total hip. A distinctive pharmacodynamic response was observed in bone turnover markers: the resorption marker urinary NTx remained suppressed by approximately 55% throughout the treatment period, while the formation markers BSAP and P1NP initially decreased but returned to near baseline levels from the second year onward. This differential effect on resorption and formation markers contrasts with the parallel suppression seen with bisphosphonates and underlies the continuous BMD gains observed with long-term this compound treatment [2].

Table 2: Efficacy Outcomes from this compound Phase II Clinical Trial

Parameter Baseline Year 1 Year 3 Year 5
Lumbar Spine BMD % Change 0% +3.5% +7.9% +11.9%
Total Hip BMD % Change 0% +1.8% +5.1% +8.5%
Urinary NTx/Cr (% Change) 0% -52% -58% -54%
BSAP (% Change) 0% -25% -10% -5%
TRAP5b (% Change) 0% +15% +22% +18%

The preservation of bone formation with this compound was further evidenced by histomorphometric analysis of bone biopsies, which showed maintained osteoclast numbers and only partial reduction in bone formation rates. This contrasts markedly with the profound suppression of bone turnover observed with potent bisphosphonates. Importantly, upon discontinuation of this compound after 24 months of treatment, BMD loss resumed at all anatomical sites, and bone turnover markers exhibited a transient increase above baseline before returning to pretreatment levels by month 36. This rapid and complete reversibility of effect differentiates this compound from bisphosphonates, which demonstrate persistent suppression of bone turnover for years after treatment cessation [3] [2].

Phase III Fracture Outcomes and Safety

The Phase III Long-Term this compound Fracture Trial (LOFT) was an event-driven, randomized, blinded, placebo-controlled trial that enrolled 16,713 postmenopausal women aged 65 years or older with osteoporosis. Participants were randomized to receive either this compound 50 mg once weekly or placebo, with all participants receiving weekly vitamin D₃ (5600 IU) and daily calcium supplements to ensure a total daily intake of approximately 1200 mg. The study defined three primary outcomes: radiologically determined vertebral fractures, hip fractures, and clinical non-vertebral fractures [1].

After a planned interim analysis, the independent data monitoring committee recommended early termination of the study due to robust efficacy and a favorable benefit/risk profile. This compound demonstrated significant fracture risk reduction across all primary endpoints: radiographic vertebral fractures (72% relative risk reduction), hip fractures (47% reduction), and clinical non-vertebral fractures (23% reduction). These efficacy outcomes were accompanied by generally favorable tolerability, with no observed cases of osteonecrosis of the jaw during the trial period, though rare instances of morphea-like skin lesions and atypical femoral fractures were reported. The study extension phase enrolled 8,256 participants to further evaluate long-term safety and efficacy [1] [2].

Experimental Protocols and Methodologies

In Vitro Osteoclast Resorption Assay

The synchronized human osteoclast culture system provides a robust method for evaluating the effects of cathepsin K inhibitors on bone resorption activity. This protocol involves:

  • Cell Preparation: Isolate CD14+ mononuclear cells from human peripheral blood using density gradient centrifugation and magnetic-activated cell sorting (MACS)
  • Osteoclast Differentiation: Culture cells in α-MEM medium supplemented with 10% fetal bovine serum, 25 ng/mL M-CSF, and 30 ng/mL RANK-L for 14-21 days
  • Seeding on Bone Slices: Plate mature osteoclasts on dentine slices or bovine cortical bone slices at 10,000 cells/cm²
  • Treatment Application: Apply test compounds (this compound, bisphosphonates, vehicle controls) in fresh medium for 48 hours
  • Resorption Measurement: Quantify resorption pits by scanning electron microscopy or by measuring released collagen degradation products (CTx-I) in culture supernatant

This method enables direct assessment of osteoclast function independent of effects on differentiation and has been instrumental in demonstrating the rapid reversibility of this compound's effects compared to the irreversible action of bisphosphonates [3].

Periodontitis Mouse Model

The bacteria-induced periodontitis model provides insights into the immunomodulatory effects of cathepsin K inhibition beyond bone resorption. The experimental workflow includes:

  • Animal Subjects: 7- to 8-week-old female wild-type BALB/cJ mice divided into four groups: normal with CTSK inhibitor, normal without inhibitor, bacterial infection with CTSK inhibitor, and bacterial infection without inhibitor
  • CTSK Inhibitor Administration: Oral administration of this compound (3.606 mg·kg⁻¹·wk⁻¹ or 0.7212 mg·kg⁻¹·wk⁻¹ in DMSO) beginning 1 week prior to disease induction
  • Mixed Microbial Infection: Application of Porphyromonas gingivalis W50, Treponema denticola, and Tannerella forsythia (3 × 10¹⁰ cells/mL each) in 2% carboxymethyl cellulose by oral and anal topical application eight consecutive times
  • Sample Harvest: Sacrifice animals at 56 days post-infection; collect maxillae for bone resorption measurements, histology, immunofluorescence, and RNA extraction
  • Bone Loss Quantification: Measure area of periodontal bone loss including cemento-enamel junction, lateral margins of exposed tooth root, and alveolar ridge using image analysis software

This model demonstrated that CTSK inhibition with this compound significantly reduced osteoclasts, macrophages, and T-cells in periodontitis lesions and suppressed Toll-like receptor (TLR4, TLR5, TLR9) expression and downstream cytokine signaling in gingival epithelial cells [4].

Signaling Pathways and Molecular Interactions

The molecular pathways targeted by this compound involve complex interactions between bone cells and immune regulators. The following Graphviz diagram illustrates key signaling mechanisms:

OdanacatibMechanism OsteoclastPrecursor OsteoclastPrecursor RANK RANK OsteoclastPrecursor->RANK RANKL RANKL RANKL->RANK NFATc1 NFATc1 RANK->NFATc1 TLRsignaling TLRsignaling RANK->TLRsignaling CathepsinK CathepsinK NFATc1->CathepsinK BoneResorption BoneResorption CathepsinK->BoneResorption S1P S1P CathepsinK->S1P This compound This compound This compound->CathepsinK OsteoblastDiff OsteoblastDiff S1P->OsteoblastDiff ImmuneResponse ImmuneResponse TLRsignaling->ImmuneResponse

This compound inhibits Cathepsin K, affecting bone resorption and immune signaling.

The RANKL/RANK/NFATc1 signaling axis represents the primary pathway regulating osteoclast differentiation and activation. Binding of RANKL to its receptor RANK on osteoclast precursors triggers intracellular signaling cascades that activate NFATc1, the master transcription factor for osteoclastogenesis. NFATc1 upregulates expression of osteoclast-specific genes including cathepsin K, TRAP, and MMP9. This compound directly inhibits CatK activity without disrupting this differentiation pathway, thereby maintaining osteoclast numbers while impairing resorptive function. Additionally, CatK inhibition modulates sphingosine-1-phosphate (S1P) signaling, which functions as an osteoclast-derived coupling factor that stimulates osteoblast differentiation and bone formation [5] [2].

Conclusion and Future Perspectives

This compound represents a significant advancement in bone-targeted therapeutics through its novel mechanism of cathepsin K inhibition. The drug's ability to suppress bone resorption while largely preserving bone formation offers a unique approach to maintaining bone quality and strength, addressing limitations of conventional antiresorptive agents. The connection to pycnodysostosis biology provides important insights into the role of cathepsin K in bone matrix quality and skeletal integrity, highlighting both the therapeutic potential and possible limitations of CatK inhibition [3] [2].

References

Comprehensive Application Notes and Protocols for Odanacatib 50 mg in Osteoporosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Odanacatib (MK-0822) is a selective, reversible cathepsin K (CatK) inhibitor that was investigated as a novel therapeutic approach for postmenopausal osteoporosis. Unlike conventional antiresorptive agents that reduce both bone resorption and formation, this compound exhibits a unique mechanism that preserves bone formation while specifically inhibiting bone resorption through targeted CatK inhibition [1] [2].

Cathepsin K is a cysteine protease enzyme abundantly expressed in osteoclasts and serves as the primary protease responsible for degrading type I collagen, the main organic component of bone matrix [2]. During bone resorption, osteoclasts attach to the bone surface and create an acidic environment in the resorption lacunae, where CatK demonstrates potent collagenolytic activity by cleaving the collagen helical region and releasing N-terminal and C-terminal telopeptides of type I collagen [2]. This compound inhibits this process by binding to the active site of CatK at subnanomolar potency (IC50 = 0.2 nM), exhibiting 300-fold selectivity over cathepsin S and >1000-fold selectivity against other cathepsins including B, C, F, L, V, and Z [2] [3].

The distinctive formation-sparing effect of this compound stems from its specific inhibition of CatK enzymatic activity without reducing osteoclast numbers or interfering with other osteoclast functions, including the production of osteoblast-stimulating factors [1]. This mechanism contrasts with bisphosphonates and denosumab, which suppress overall osteoclast activity and consequently lead to a secondary reduction in bone formation [1].

Pharmacokinetic Profile

The pharmacokinetics of this compound have been extensively characterized in Phase 1 clinical studies involving healthy subjects, postmenopausal women, and elderly men [2]. Following 3 weeks of 50 mg once-weekly dosing in healthy subjects, the geometric mean steady-state area under the curve from 0 to 168 hours (AUC0-168) was 41.1 μM·h, with a maximum plasma concentration (Cmax) of 393 nM and concentration at 168 hours (C168) of 126 nM [2]. The harmonic mean apparent terminal half-life was 84.8 hours, supporting once-weekly administration [2].

Table 1: Key Pharmacokinetic Parameters of this compound 50 mg Once Weekly

Parameter Value Notes
Bioavailability 30% (fasted) Increases to 49% with high-fat meal
Tmax 2-32 hours Median varies due to secondary peaks
Apparent Terminal t½ 84.8 hours Range: 40-80 hours across studies
Protein Binding 97.5% Highly protein-bound
Primary Metabolizing Enzymes CYP3A4, CYP2C8 Major metabolite is 25x less potent
Systemic Clearance ~13 mL/min Low clearance
Route of Elimination Feces (74.5%), Urine (16.9%) Mostly unchanged drug in feces

This compound displays less than dose-proportional exposure increases due to solubility-limited absorption [2]. The pharmacokinetic profile typically exhibits an initial concentration peak at 4-8 hours postdose, followed by a secondary peak of varying magnitude at approximately 24 hours postdose, which may be attributed to enterohepatic recycling or circadian variations in volume mediated by plasma binding [2].

Food effect studies demonstrate that administration with a high-fat meal increases the bioavailability of the 50-mg dose from 30% to 49%, with corresponding increases in AUC0-∞ of 63% [2] [3]. This significant food effect should be considered in clinical administration protocols.

Clinical Efficacy Data

The efficacy of this compound 50 mg once weekly was evaluated in multiple clinical trials, including the Phase 3 Long-term this compound Fracture Trial (LOFT), which randomized 16,713 postmenopausal women with osteoporosis across 387 centers [1]. This event-driven, randomized, blinded, placebo-controlled trial demonstrated that this compound significantly reduced fracture risk at multiple skeletal sites.

Table 2: Efficacy Outcomes of this compound 50 mg Once Weekly in Clinical Trials

Efficacy Parameter Result Study Duration Reference
Vertebral Fracture Risk Reduction Significant reduction vs placebo 5 years LOFT Phase 3 [1]
Hip Fracture Risk Reduction Significant reduction vs placebo 5 years LOFT Phase 3 [1]
Non-vertebral Fracture Risk Reduction Significant reduction vs placebo 5 years LOFT Phase 3 [1]
Lumbar Spine BMD Increase +11.2% vs baseline 5 years LOFT Extension [4]
Total Hip BMD Increase +9.5% vs baseline 5 years LOFT Extension [4]
Femoral Neck BMD Increase +5.8% vs baseline 3 years Phase 2 Extension [4]
Serum CTX Reduction ~66% reduction 3 years Phase 2 [4]
Urinary NTX/Cr Reduction ~51% reduction 3 years Phase 2 [4]

In a Phase 2 dose-finding trial and its extensions, treatment with this compound 50 mg once weekly for 3 years resulted in progressive increases in bone mineral density (BMD) at the lumbar spine (+7.9%) and total hip (+5.8%) compared to baseline [4]. Importantly, discontinuation of this compound after 2 years of treatment resulted in rapid bone loss at all sites, with bone resorption markers transiently increasing above baseline levels within 6 months, indicating reversal of the antiresorptive effect [4].

An imaging sub-study of LOFT (MK-0822-032) evaluated the effect of this compound 50 mg once weekly on trabecular volumetric bone mineral density (vBMD) at the lumbar spine using quantitative computed tomography (QCT) [5]. This sub-study demonstrated a significant percent change from baseline in spine (L1) trabecular vBMD at the total vertebral body compared to placebo at Month 24 [5].

Detailed Experimental Protocols

Clinical Administration Protocol

Materials:

  • This compound 50 mg tablets
  • Vitamin D3 supplements (5600 IU weekly)
  • Calcium supplements (as needed to achieve total daily intake of 1200 mg)

Inclusion Criteria (Based on LOFT):

  • Postmenopausal women ≥65 years of age
  • Minimum 5 years post-menopause
  • BMD T-score ≤-2.5 at total hip (TH) or femoral neck (FN) OR
  • Prior radiographic vertebral fracture and BMD T-score ≤-1.5 at TH or FN
  • At least one hip evaluable by DXA

Exclusion Criteria:

  • Prior bisphosphonate use (any oral bisphosphonate in 6 months prior to screening; >3 months use within prior 2 years; lifetime IV use)
  • Active parathyroid disease
  • Renal impairment (serum creatinine >1.6 mg/dL or creatinine clearance ≤29 mL/min)
  • History of renal stones with abnormal calcium, vitamin D, or PTH levels
  • Metabolic bone disease other than osteoporosis

Dosing Protocol:

  • Administer one 50 mg this compound tablet orally once weekly
  • Administer concurrently with vitamin D3 (5600 IU weekly, typically given as a single weekly dose or divided daily)
  • Ensure adequate calcium intake (total ~1200 mg daily from diet and supplements)
  • Administer with food (preferably with a high-fat meal to enhance bioavailability)
  • Maintain consistent weekly dosing schedule

Assessment Schedule:

  • BMD measurements (DXA): Baseline, 12, 24, 36, and 60 months
  • Vertebral fracture assessment (radiographic): Baseline, 12, 24, and 60 months
  • Bone turnover markers: Baseline, 3, 6, 12, 24, 36, and 60 months
  • Safety laboratory assessments: Baseline, 3, 6, 12, 24, 36, and 60 months
Biomarker Assessment Methods

Bone Resorption Markers:

  • Serum C-telopeptide of type I collagen (s-CTX): Measured by electrochemiluminescence immunoassay
  • Urinary N-telopeptide/creatinine ratio (uNTX/Cr): Measured from second morning void urine samples
  • Total urine deoxypyridinoline/Cr (uDPD/Cr): Measured by HPLC or immunoassay

Bone Formation Markers:

  • Serum procollagen type I N-terminal propeptide (P1NP): Measured by immunoassay
  • Serum bone-specific alkaline phosphatase (BSAP): Measured by immunoassay

Sample Processing:

  • Collect blood samples after overnight fast
  • Process serum within 2 hours of collection
  • Store samples at -80°C until analysis
  • Analyze samples in batches to minimize inter-assay variability

Mechanism of Action Visualization

G This compound Mechanism of Cathepsin K Inhibition in Osteoclasts cluster_osteoclast Osteoclast Bone Resorption Process AcidSecretion Acid Secretion (Demineralization) ResorptionLacuna Resorption Lacuna (Acidic Environment) AcidSecretion->ResorptionLacuna Mineral Dissolution CatKProduction Cathepsin K Production & Secretion CatKProduction->ResorptionLacuna Enzyme Secretion CollagenDegradation Collagen Degradation BoneMatrix Bone Matrix (Type I Collagen) ResorptionLacuna->CollagenDegradation Proteolytic Activity ODN This compound (50 mg weekly) CatKInhibition Cathepsin K Inhibition ODN->CatKInhibition Binds Active Site CatKInhibition->CatKProduction Reversible Inhibition PreservedCollagen Preserved Collagen Matrix CatKInhibition->PreservedCollagen Reduced Degradation

Diagram 1: this compound specifically inhibits cathepsin K enzymatic activity in the osteoclast resorption lacuna, preventing collagen degradation while maintaining other osteoclast functions.

Safety Profile and Discontinuation Rationale

Despite demonstrating robust antifracture efficacy, the development of this compound was terminated following the observation of an increased risk of stroke in the Phase 3 Long-term this compound Fracture Trial (LOFT) [2] [3]. Although the study was stopped early due to meeting predefined efficacy criteria at a planned interim analysis, with an independent data monitoring committee recommending termination based on demonstrating a favorable benefit/risk profile at that time, subsequent analysis revealed cardiovascular safety concerns that ultimately halted further development [1] [2].

A 2024 meta-analysis of four randomized clinical trials concluded that while this compound demonstrated excellent efficacy for PMOP treatment with no significant differences in overall adverse events between treatment and control groups, the unclear links between this compound and cardiovascular adverse events required further clarification [6]. This analysis reported that the prevalence of overall adverse events was balanced between this compound and control groups across the studied trials.

Other safety considerations include:

  • Skin adverse events: Earlier, less specific cathepsin inhibitors demonstrated scleroderma-like lesions, but this was not observed with this compound due to its high selectivity for CatK [4]
  • Urinary tract infections: An imbalance in urinary tract infections or cystitis was observed in one extension study (12 events in the active-treatment group vs 3 in placebo group), though all resolved with antibiotic treatment [4]
  • Bone histology: No evidence of osteoclast swelling or accumulation of undegraded collagen was observed in bone biopsy specimens, supporting the pharmacological specificity of this compound [1]

Research Applications and Conclusions

This compound represents a proof-of-concept for cathepsin K inhibition as a novel approach to osteoporosis treatment that uncouples bone resorption from bone formation. Despite its termination, the extensive clinical development program for this compound provides valuable insights into bone biology and the therapeutic potential of targeted cathepsin K inhibition.

The pharmacological profile of this compound demonstrates several advantages for research applications:

  • Once-weekly oral administration enhances compliance compared to daily dosing regimens
  • Formation-sparing mechanism offers unique approach to bone remodeling
  • Progressive BMD gains over multiple years of treatment
  • Reversible effect upon discontinuation, unlike some other antiresorptives

Research applications for the this compound protocol include:

  • Studying bone remodeling uncoupling mechanisms
  • Investigating cathepsin K biology beyond skeletal tissue
  • Developing next-generation cathepsin inhibitors with improved safety profiles
  • Exploring potential applications in other conditions involving cathepsin K activity

The this compound development program highlights the importance of comprehensive long-term safety assessment even when efficacy is clearly demonstrated. Researchers utilizing these protocols should carefully consider the cardiovascular safety signals identified in the Phase 3 program while recognizing the valuable scientific insights gained from this novel therapeutic approach.

References

Odanacatib Application Notes & Protocol for Bone Histomorphometry Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Odanacatib (ODN) is a selective, orally administered inhibitor of the protease cathepsin K (CatK), which was investigated for the treatment of postmenopausal osteoporosis [1]. CatK is the primary enzyme secreted by osteoclasts to degrade type I collagen within the acidic environment of the bone remodeling space [1] [2].

Unlike anti-resorptive agents like bisphosphonates or denosumab, which primarily reduce osteoclast number and activity, this compound offers a unique mechanism. It inhibits the proteolytic activity of osteoclasts without reducing their viability, thereby reducing bone resorption while potentially preserving bone formation [1]. This uncoupling of the bone remodeling cycle is a key differentiator and was a major focus of histomorphometric analysis in clinical trials.

The following diagram illustrates this compound's specific site of action within the bone remodeling cascade:

G Osteoclast Osteoclast CathepsinK CathepsinK Osteoclast->CathepsinK Secretes BoneResorption BoneResorption CathepsinK->BoneResorption Degrades Bone Matrix CouplingSignals CouplingSignals BoneResorption->CouplingSignals Releases BoneFormation BoneFormation CouplingSignals->BoneFormation Stimulates This compound This compound This compound->CathepsinK Inhibits

Key Histomorphometric Findings from Clinical Trials

Bone histomorphometry was critical in confirming ODN's mechanism in human studies. Analysis of iliac crest bone biopsies from Phase II and III trials demonstrated distinct patterns in both static and dynamic parameters.

Table 1: Key Bone Histomorphometry Findings with this compound Treatment

Parameter Observation with this compound Interpretation & Significance
Osteoclast Number Maintained or increased [1] Confirms osteoclast viability, distinct from bisphosphonates.
Bone Resorption Substantially reduced [1] Direct result of CatK inhibition and suppression of bone matrix degradation.
Bone Formation Transient decrease, then return towards baseline [1] Indicates a preservation of bone formation compared to other anti-resorptives.
Mineralization No evidence of impaired mineralization [1] A key safety finding, ruling out osteomalacia.
Bone Mineral Density (BMD) Progressive increases at lumbar spine and hip [1] Net positive effect on bone mass resulting from the uncoupling.

Table 2: Representative Quantitative Histomorphometry Data from Phase II Trials

Parameter Baseline Mean ODN 50 mg/week (at 24 months)
Eroded Surface/Bone Surface (ES/BS, %) Data from specific trial Significant Reduction
Osteoclast Surface/Bone Surface (Oc.S/BS, %) Data from specific trial No significant change / Slight increase
Osteoid Surface/Bone Surface (OS/BS, %) Data from specific trial Minimal change
Mineral Apposition Rate (MAR, μm/day) Data from specific trial Initial slight decrease, returning towards baseline
Bone Formation Rate/Bone Surface (BFR/BS, μm³/μm²/day) Data from specific trial Reduced less markedly than with bisphosphonates

Note: The exact numerical values are proprietary data from Merck & Co. The trends shown are as described in the published literature [1].

Detailed Bone Histomorphometry Protocol

This protocol details the standard operating procedure for processing and analyzing human transiliac bone biopsies, as used in this compound clinical trials [3].

Pre-Biopsy Procedures: Tetracycline Labeling

Purpose: To dynamically label actively mineralizing bone surfaces for measurement of bone formation parameters.

  • Regimen: Administer two oral courses of tetracycline (e.g., Demeclocycline 300 mg BID).
    • First label: 2 days on, 10 days off.
    • Second label: 2 days on.
  • Biopsy Timing: Perform the bone biopsy 3 to 5 days after the final dose [3].
Bone Biopsy Collection
  • Site: Transiliac crest, at a standardized location 2 cm below and behind the iliac spine.
  • Instrument: Use a Bordier-Meunier trephine with an inner diameter of 7.5 mm to ensure an adequate sample with two cortices and sufficient cancellous bone [3].
  • Fixation: Immediately place the biopsy specimen in 70% ethanol (to preserve tetracycline labels) for 48-72 hours [3].
Specimen Processing and Sectioning
  • Embedding: Process without decalcification. Embed in glycol methacrylate resin at low temperature to preserve tissue integrity and enzyme activities [3].
  • Sectioning: Cut serial sections (5 μm and 10 μm thick) using a heavy-duty microtome with a tungsten carbide or diamond knife.
  • Section Allocation:
    • 5 μm sections: Stain with Goldner's Trichrome for static parameters (osteoid, cells).
    • 10 μm sections: Leave unstained for visualization of tetracycline labels under fluorescent light.
Staining and Visualization
  • Goldner's Trichrome: Differentiates mineralized bone (green), osteoid seams (red/orange), and osteoblasts (cuboidal cells on osteoid) [3].
  • Toluidine Blue (pH 2.6): Can be used to identify mast cells in the bone marrow, relevant for diagnosing systemic mastocytosis [3].
  • Fluorescent Microscopy: Examine unstained sections to visualize the double tetracycline labels, which appear as bright yellow lines at the mineralization front.

Experimental Workflow & Data Analysis

The complete workflow from patient preparation to quantitative analysis is summarized below.

G cluster_stain 6. Staining & Visualization A 1. Tetracycline Labeling (2 courses, 12-day interval) B 2. Transiliac Bone Biopsy (7.5 mm trephine) A->B C 3. Specimen Processing (Fixation in 70% Ethanol) B->C D 4. Undecalcified Embedding (Glycol Methacrylate) C->D E 5. Microtome Sectioning (5μm & 10μm sections) D->E F 6. Staining & Visualization E->F G 7. Quantitative Image Analysis F->G F1 Goldner's Trichrome (Static Parameters) F2 Fluorescent Microscopy (Dynamic Parameters) H 8. Data Interpretation G->H

Key Parameters for this compound Analysis
  • Static Parameters (Goldner-stained sections):
    • Osteoid Parameters: Osteoid Volume/Bone Volume (OV/BV), Osteoid Surface/Bone Surface (OS/BS), Osteoid Thickness (O.Th).
    • Cellular Parameters: Osteoclast Surface/Bone Surface (Oc.S/BS), Osteoblast Surface/Bone Surface (Ob.S/BS), Osteoclast Number.
  • Dynamic Parameters (Tetracycline labels):
    • Mineral Apposition Rate (MAR): Distance between double labels divided by the time interval.
    • Bone Formation Rate (BFR/BS): Volume of mineralized bone formed per unit surface per day.
    • Mineralization Lag Time (Mlt): Time delay between osteoid deposition and its mineralization.

Discussion & Conclusion

Bone histomorphometry was instrumental in validating this compound's unique mechanism of action as a cathepsin K inhibitor. The analysis confirmed that the drug achieves a dissociation between the resorption and formation phases of bone remodeling [1]. This is in stark contrast to traditional anti-resorptives, which induce a parallel suppression of both processes.

The histomorphometry data from the Phase III Long-term Fracture Trial (LOFT) demonstrated that this mechanism translated into a significant reduction in fracture risk, leading to the trial being stopped early for efficacy [1]. The protocol outlined here provides a robust and standardized framework for researchers to analyze the tissue-level effects of similar bone-targeting therapeutics, ensuring accurate and comparable data across studies.

References

Comprehensive Application Notes and Protocols for Odanacatib in Osteoporosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Mechanism of Action

Osteoporosis represents a significant global health burden, characterized by reduced bone mineral density (BMD) and deterioration of bone microarchitecture, leading to increased fracture susceptibility [1]. This systemic skeletal disorder particularly affects postmenopausal women due to estrogen deficiency that accelerates bone loss, with an estimated 29.13% prevalence among Chinese women aged 50 years and older [2]. The economic impact is substantial, with osteoporotic fractures costing approximately $20 billion annually in the United States and $130 billion in the European Union [1]. Bone remodeling homeostasis is maintained through coordinated activities of osteoclasts (bone resorption) and osteoblasts (bone formation); in osteoporosis, excessive osteoclast activity disrupts this balance [3] [1].

Odanacatib (ODN) represents a novel therapeutic class as a selective cathepsin K (CatK) inhibitor. CatK is a cysteine protease abundantly expressed in osteoclasts that plays a pivotal role in degrading type I collagen, the primary organic component of bone matrix [3] [4]. Unlike broadly acting antiresorptive agents (e.g., bisphosphonates), this compound specifically inhibits CatK without significantly reducing osteoclast numbers, thereby attenuating bone resorption while potentially preserving bone formation [3]. This selective mechanism differs from conventional antiresorptives that suppress overall bone turnover, potentially offering a unique therapeutic profile for long-term osteoporosis management [3] [4].

Clinical Trial Evidence and Efficacy Data

Overview of Key Clinical Trials

The clinical development program for this compound encompassed multiple randomized controlled trials (RCTs) evaluating its efficacy and safety in postmenopausal women and men with osteoporosis. The pivotal Phase 3 Long-term this compound Fracture Trial (LOFT) was an event-driven, multinational study conducted across 387 centers in 40 countries, enrolling 16,713 postmenopausal women with osteoporosis [3] [5]. This methodology provided robust evidence for this compound's antifracture efficacy, with pre-specified interim analyses allowing for early trial termination when significant fracture risk reduction was demonstrated. Following the base study closeout, 8,256 participants entered the LOFT Extension study to evaluate longer-term treatment effects [3]. Additional trials investigated this compound in specific populations, including a Phase 3 study in men with osteoporosis (n=292) that demonstrated significant BMD improvements over 24 months [6].

Table 1: Key Clinical Trials of this compound

Trial Population Sample Size Duration Primary Endpoints
LOFT Phase 3 Postmenopausal women with osteoporosis 16,713 Median 36.5 months (base), 47.6 months (with extension) Radiographic vertebral, hip, and clinical non-vertebral fractures
LOFT Extension LOFT participants continuing treatment 8,256 Up to 5 years from randomization Long-term safety and efficacy
Phase 3 Male Osteoporosis Men ≥40 with osteoporosis 292 24 months LS BMD and safety/tolerability
Phase 2b Dose-finding Postmenopausal women with low BMD 399 24 months BMD changes and bone turnover markers
Efficacy Outcomes

Comprehensive meta-analyses of multiple RCTs have consistently demonstrated this compound's positive effects on bone mineral density and fracture risk reduction. A 2024 meta-analysis incorporating four high-quality RCTs found that this compound significantly increased BMD at multiple skeletal sites compared to placebo, with particularly robust improvements at the lumbar spine [7] [2]. The fracture risk reduction was demonstrated in the large LOFT trial, which showed consistent antifracture efficacy across vertebral, hip, and non-vertebral fracture types [5].

Table 2: Efficacy Outcomes from LOFT and LOFT Extension Studies

Fracture Type This compound Group (%) Placebo Group (%) Hazard Ratio (95% CI) P-value
Radiographic Vertebral 3.7 7.8 0.46 (0.40-0.53) <0.0001
Hip Fractures 0.8 1.6 0.53 (0.39-0.71) <0.0001
Non-vertebral Fractures 5.1 6.7 0.77 (0.68-0.87) <0.0001
Combined LOFT + Extension
Radiographic Vertebral 4.9 9.6 0.48 (0.42-0.55) <0.0001
Hip Fractures 1.1 2.0 0.52 (0.40-0.67) <0.0001
Non-vertebral Fractures 6.4 8.4 0.74 (0.66-0.83) <0.0001

The bone turnover marker response to this compound treatment demonstrates its unique mechanism of action. This compound treatment resulted in substantial reductions in bone resorption markers including urinary N-telopeptide/creatinine ratio (uNTx/Cr) and serum C-telopeptides of type I collagen (s-CTx), with decreases of 68-77% compared to placebo [6]. Conversely, effects on bone formation markers (s-PINP and s-BSAP) were more modest, with reductions of 8-16% that were maximal at 3 months and trended toward baseline by 24 months, supporting the concept of relative preservation of bone formation [6]. This biochemical profile differs markedly from that of potent antiresorptives like bisphosphonates, which typically produce parallel reductions in both resorption and formation markers [3].

Patient Selection Criteria

Inclusion Criteria

The clinical development of this compound established specific patient selection criteria to identify appropriate candidates for therapy. The LOFT trial enrolled postmenopausal women aged at least 65 years who were at least 5 years postmenopause, with BMD and fracture history criteria designed to select participants at elevated fracture risk [3] [5]. The inclusion framework accounted for both BMD thresholds and prior fracture history to identify a population with confirmed osteoporosis who would benefit from fracture risk reduction.

Table 3: Patient Selection Criteria for this compound Therapy

Category Specific Criteria Rationale
Age & Menopausal Status Women ≥65 years, postmenopausal ≥5 years Targets population with age-related fracture risk and established postmenopausal bone loss
BMD Criteria (Without Prior Vertebral Fracture) Femoral neck or total hip T-score ≤-2.5 and ≥-4.0 Identifies patients with osteoporosis by WHO criteria without advanced disease
BMD Criteria (With Prior Vertebral Fracture) Femoral neck or total hip T-score ≤-1.5 and ≥-4.0 Recognizes that prior fragility fracture increases fracture risk at higher BMD levels
Prior Fragility Fracture No more than one prior vertebral fracture (unless not candidate for approved therapy) Selects patients with moderate fracture history; excludes those with severe disease
Treatment History Treatment-naïve or minimal prior osteoporosis therapy Reduces confounding from prior treatments; assesses efficacy in unmediated patients
Male Osteoporosis Men ≥40 years with T-score ≤-2.5 to ≥-4.0 (or ≤-1.5 to ≥-4.0 with prior fracture) Addresses idiopathic or hypogonadal osteoporosis in men

The BMD measurements for patient selection should be performed using dual-energy X-ray absorptiometry (DXA) at the femoral neck or total hip, with T-scores based on the NHANES III 1998 reference database for Caucasian young adult women [3]. For male patients, similar skeletal sites are recommended for assessment, though appropriate reference databases should be utilized. Radiographic vertebral fracture assessment is essential for appropriate classification, as the presence of vertebral fracture significantly influences both treatment eligibility and future fracture risk independent of BMD [3] [5].

Exclusion Criteria and Precautions

Several key exclusion criteria were applied in this compound clinical trials to ensure patient safety and study integrity. These exclusions addressed comorbidities, concomitant treatments, and conditions that might confound efficacy or safety assessments. Chronic kidney disease with serum creatinine >1.6 mg/dL or calculated creatinine clearance ≤29 mL/min represented an important exclusion due to limited experience in this population and potential alterations in drug excretion [3]. Metabolic bone diseases other than primary or postmenopausal osteoporosis (e.g., Paget's disease, hyperparathyroidism) were excluded, as these conditions require different therapeutic approaches [3].

Cardiovascular considerations represent particularly important precautions for this compound use. Although not an original exclusion criterion in early trials, subsequent safety analyses from LOFT demonstrated an increased stroke risk (2.3% vs 1.7%, HR 1.37, 95% CI 1.10-1.71) in the this compound group compared to placebo [8] [5]. This safety signal contributed to the sponsor's decision to discontinue development for osteoporosis. Therefore, careful cardiovascular risk assessment is essential when considering this compound, particularly in patients with established cerebrovascular disease or multiple stroke risk factors. Additional exclusion criteria encompassed history of hip fracture (due to requirement for more established therapy), multiple vertebral fractures (indicating severe disease possibly requiring alternative approaches), and active urolithiasis due to theoretical risk of nephrolithiasis [3].

Dosing, Administration, and Monitoring Protocols

Dosing and Concomitant Supplementation

The recommended dosage of this compound established through Phase 2 and 3 clinical trials is 50 mg orally once weekly [3] [4]. This dosing regimen was selected based on Phase 2b data demonstrating optimal effects on BMD with convenient once-weekly administration that may enhance long-term adherence. This compound can be taken without regard to meals as food does not significantly impair absorption [3]. If a dose is missed, patients should be instructed to take it as soon as possible unless within 3 days of the next scheduled dose, in which case the missed dose should be skipped to maintain the weekly schedule.

Concomitant supplementation with calcium and vitamin D is essential for optimal therapeutic response. Clinical trials provided all participants with vitamin D3 (5600 IU weekly) and calcium supplements as needed to ensure total daily calcium intake of approximately 1200 mg [3] [6]. This supplementation strategy addresses the high prevalence of vitamin D insufficiency in osteoporosis populations and ensures adequate substrate for bone mineralization. Baseline assessment of 25-hydroxyvitamin D levels is recommended, with correction of deficiency (levels <20 ng/mL) prior to treatment initiation [3].

Monitoring Guidelines and Treatment Duration

Regular monitoring during this compound therapy should include BMD assessment by DXA at the lumbar spine and hip every 12-24 months to evaluate treatment response [3] [5]. Additionally, bone turnover markers can provide earlier indication of biochemical response, with measurements at baseline and 3-6 months after initiation recommended [6]. The typical response pattern shows rapid reduction in resorption markers (uNTx/Cr, s-CTx) within 3 months, with more modest effects on formation markers (s-PINP, BSAP) that may trend toward baseline with continued therapy [6].

The optimal treatment duration with this compound remains uncertain due to discontinuation of development. In clinical trials, efficacy was demonstrated through 5 years of continuous treatment [5]. Based on the unique mechanism of action and available trial data, periodic reevaluation of treatment continuation should occur at 3-5 year intervals, considering the balance between maintained fracture risk reduction and potential long-term safety concerns. Therapy discontinuation results in gradual return of bone turnover to baseline levels over 1-2 years, with subsequent BMD loss [3]. Consideration of alternative antiresorptive therapy following this compound discontinuation may be warranted to maintain skeletal benefits.

Experimental Protocols for Assessment

Biomarker Assessment Methodologies

Comprehensive evaluation of bone turnover markers provides crucial insights into this compound's mechanism of action and biochemical efficacy. The following protocol details standardized assessment methods used in clinical trials:

  • Sample Collection and Processing: Fasting blood samples should be collected between 7-10 AM to minimize diurnal variation. Serum separating tubes should be centrifuged within 60 minutes at 4°C, with aliquots stored at -80°C until analysis. For urinary biomarkers, second-void morning specimens are recommended [4] [6].

  • Resorption Marker Assays: Urinary N-telopeptide/creatinine ratio (uNTx/Cr) should be measured using ELISA or EIA methodology, expressed as nM BCE/mM creatinine. Serum C-telopeptide (s-CTx) should be assessed by electrochemiluminescence immunoassay, with values reported in ng/mL [8] [6].

  • Formation Marker Assays: Serum procollagen type I N-terminal propeptide (s-PINP) should be quantified by radioimmunoassay or automated immunoassay as the preferred formation marker. Bone-specific alkaline phosphatase (BSAP) can be measured by ELISA or chemiluminescent assays [8] [6].

  • Testing Schedule: Baseline assessment followed by 3-month, 6-month, and annual testing thereafter. The 3-month timepoint provides early indication of biochemical response, with maximal resorption marker reductions typically observed at this interval [6].

Imaging Assessment Protocols

Standardized imaging protocols are essential for accurate fracture risk assessment and treatment monitoring:

  • DXA Acquisition and Analysis: DXA scans of the lumbar spine (L1-L4), total hip, femoral neck, and trochanter should be performed using certified equipment with quality control procedures. The same scanner should be used for serial assessments whenever possible. Analysis should follow ISCD guidelines, with BMD expressed as g/cm² and T-scores calculated using the NHANES III reference database for hip sites [3] [5].

  • Vertebral Fracture Assessment (VFA): Lateral thoracic and lumbar spine imaging with either DXA or radiography should be performed at baseline to identify prevalent vertebral fractures. The Genant semiquantitative method should be used for fracture identification and classification [3] [5].

  • Follow-up Imaging Schedule: Repeat DXA at 12-24 month intervals during treatment. Vertebral imaging should be repeated at 12-24 month intervals in patients with prevalent fractures or high fracture risk [5].

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through selective inhibition of cathepsin K (CatK), a papain-like cysteine protease highly expressed in osteoclasts that plays an essential role in bone matrix degradation [3] [4]. The following diagram illustrates this compound's position in the bone remodeling pathway and its distinct mechanism compared to conventional antiresorptives:

G OPG OPG RANKL RANKL OPG->RANKL Inhibits RANK RANK RANKL->RANK Binds Osteoclast Osteoclast RANK->Osteoclast Activates CatK CatK Osteoclast->CatK Releases Collagen Collagen CatK->Collagen Degrades BoneResorption BoneResorption Collagen->BoneResorption Leads to MatrixFactors MatrixFactors Collagen->MatrixFactors Releases This compound This compound This compound->CatK Inhibits BoneFormation BoneFormation Osteoblast Osteoblast MatrixFactors->Osteoblast Stimulates Osteoblast->BoneFormation Promotes

Cathepsin K inhibition represents a targeted antiresorptive approach that differs fundamentally from other drug classes. CatK is secreted into the sealed resorption space between osteoclasts and bone surface, where it degrades type I collagen following mineral dissolution by acidic environment [3] [4]. This compound binds reversibly to CatK's active site, preventing collagen cleavage without affecting osteoclast viability or attachment to bone surfaces [3]. This preservation of osteoclast numbers may permit continued release of coupling factors from osteoclasts that stimulate osteoblast activity, potentially explaining the observed maintenance of bone formation despite reduced resorption [3]. This mechanism contrasts with bisphosphonates (which induce osteoclast apoptosis) and denosumab (which reduces osteoclast formation), both of which typically reduce bone formation alongside resorption [3]. The unique uncoupling of bone resorption and formation with this compound treatment underlies its potential for substantial BMD gains and antifracture efficacy.

Conclusion and Future Perspectives

This compound represents a novel therapeutic class with demonstrated efficacy in reducing fracture risk and increasing BMD in postmenopausal women and men with osteoporosis. The unique mechanism of cathepsin K inhibition provides a differentiated approach to osteoporosis treatment, reducing bone resorption while relatively preserving bone formation. Appropriate patient selection focusing on postmenopausal women and men with documented osteoporosis, combined with regular monitoring of BMD and bone turnover markers, can identify candidates most likely to benefit from therapy. However, cardiovascular safety concerns, particularly regarding stroke risk, ultimately limited this compound's development and must be carefully considered in any potential future application.

Despite the discontinuation of this compound's development for osteoporosis, its clinical development program provided valuable insights into cathepsin K inhibition as a therapeutic strategy and established important principles for future bone-targeted therapies. The precise mechanism-based approach exemplified by this compound continues to inform drug discovery efforts in metabolic bone disease. Further research may identify specific patient subpopulations with favorable benefit-risk profiles or develop related compounds with improved safety profiles that maintain efficacy while minimizing cardiovascular concerns. The this compound development program underscores the importance of comprehensive safety evaluation alongside robust efficacy assessment in the development of osteoporosis therapies.

References

Comprehensive Application Notes and Protocols for Odanacatib Co-Administration with Calcium and Vitamin D in Osteoporosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Odanacatib (ODN) represents a novel class of antiresorptive agents that inhibit cathepsin K (CatK), a key protease enzyme secreted by osteoclasts responsible for degrading organic bone matrix, particularly type I collagen. Unlike traditional antiresorptives that suppress overall osteoclast activity, this compound selectively inhibits CatK without affecting osteoclast viability or other osteoclast functions, resulting in a unique mechanism that reduces bone resorption while preserving bone formation. This distinctive pharmacological profile enables this compound to produce progressive increases in bone mineral density (BMD) while maintaining bone turnover balance, offering a significant advantage over conventional therapies that typically suppress both resorption and formation.

The co-administration of calcium and vitamin D with this compound is fundamentally necessary based on the design of all pivotal clinical trials. In the Phase 3 Long-term this compound Fracture Trial (LOFT), all participants received weekly vitamin D₃ (5600 IU) and daily calcium supplements as needed to ensure a total daily intake of approximately 1200 mg of calcium. This combination approach addresses the nutritional requirements for optimal bone health while allowing this compound to exert its therapeutic effects on bone remodeling. The synergistic relationship between these components creates a comprehensive therapeutic regimen that maximizes fracture risk reduction while maintaining bone quality.

Efficacy Data and Clinical Outcomes

Fracture Risk Reduction and Bone Mineral Density Changes

Table 1: Efficacy Outcomes from the Phase 3 LOFT Study (N=16,713) [1] [2]

Parameter This compound Group Placebo Group Relative Risk Reduction P-value
New/Worsening Morphometric Vertebral Fractures 54% reduction Baseline 54% <0.001
Clinical Hip Fractures 47% reduction Baseline 47% <0.001
Clinical Non-vertebral Fractures 23% reduction Baseline 23% <0.001
Clinical Vertebral Fractures 72% reduction Baseline 72% <0.001
Lumbar Spine BMD (5-year change) +11.2% Baseline - <0.001
Total Hip BMD (5-year change) +9.5% Baseline - <0.001

The fracture risk reduction demonstrated in the LOFT trial was substantial across all fracture types, with particularly impressive results for vertebral fractures. The robust efficacy led to the trial being stopped early following a planned interim analysis where an independent data monitoring committee recommended early termination due to demonstrated efficacy and a favorable benefit/risk profile. The progressive increases in BMD observed over the 5-year treatment period underscore the long-term potential of this compound therapy for maintaining bone health in postmenopausal women with osteoporosis.

Bone Turnover Marker Response

Table 2: Bone Turnover Marker Changes with this compound Treatment [3] [4] [5]

Biomarker Baseline Level Change at 3-6 Months Change at 24 Months Change at 60 Months Clinical Significance
uNTx/Cr (bone resorption) Variable -67.4% -60-70% -67.4% Marked suppression of resorption
s-CTx (bone resorption) Variable -41% -40-50% -41% Consistent resorption inhibition
BSAP (bone formation) Variable -15.3% -2% -15.3% Minimal reduction in formation
P1NP (bone formation) Variable -10-20% Near baseline -15% Preserved formation activity

The differential effect on bone turnover markers highlights this compound's unique mechanism of action. While resorption markers (uNTx/Cr and s-CTx) show substantial and sustained suppression, formation markers (BSAP and P1NP) demonstrate only modest reductions before returning toward baseline levels with continued treatment. This pattern differs significantly from that observed with bisphosphonates or denosumab, where both resorption and formation markers are strongly suppressed, limiting the potential for ongoing BMD improvement. The preservation of bone formation with this compound explains the progressive gains in BMD observed in clinical trials and represents a significant advantage over conventional antiresorptives.

Dosing and Administration Protocol

Recommended Dosing Regimen
  • This compound: 50 mg orally once weekly, without regard to meals [1] [6]
  • Vitamin D₃: 5600 IU once weekly (equivalent to 800 IU daily) [1] [2]
  • Calcium: Sufficient supplements to ensure total daily intake of approximately 1200 mg dietary plus supplemental calcium [1] [2]

The once-weekly administration schedule enhances patient compliance compared to daily dosing regimens. The absorption of this compound is not impaired by food intake, providing flexibility in administration timing. For the 50 mg dose, administration with high-fat meals increases bioavailability from 30% to 49%, with Tmax extending to approximately 10.5 hours when taken with food versus 2-6 hours in the fasted state [6]. This food effect should be considered in study designs where precise pharmacokinetic parameters are important.

Patient Selection Criteria

Table 3: Inclusion and Exclusion Criteria for this compound Therapy [1]

Category Inclusion Criteria Exclusion Criteria
Demographics Women ≥65 years, postmenopausal ≥5 years, ambulatory Men, premenopausal women, non-ambulatory patients
Bone Health Status BMD T-score ≤-2.5 at total hip (TH) or femoral neck (FN) OR prior radiographic vertebral fracture with T-score ≤-1.5 at TH or FN Metabolic bone disorders other than osteoporosis, active parathyroid disease
Prior Treatment Treatment-naïve or minimal prior osteoporosis therapy Oral bisphosphonate use in past 6 months; >3 months oral bisphosphonate use within past 2 years
Renal Function Adequate renal function Severe renal insufficiency (serum creatinine >1.6 mg/dL or CrCl ≤29 mL/min)
Other Considerations At least one hip evaluable by DXA History of renal stones with abnormal calcium, vitamin D, or PTH; uncontrolled thyroid disease

The selection criteria ensure that this compound is administered to the appropriate patient population while minimizing risks. Particular attention should be paid to renal function assessment and history of renal stones, as these factors may influence both safety and efficacy outcomes. The ambulatory status requirement reflects the need for patients to be physically capable of adhering to the study procedures and able to tolerate osteoporosis therapy.

Experimental Methods and Assessment Protocols

Bone Mineral Density Measurement Protocol

Dual-energy X-ray absorptiometry (DXA) measurements should be performed at baseline and at predetermined intervals (typically 12, 24, and 60 months) using standardized procedures across study sites. The protocol should include:

  • Machine calibration: Daily calibration using phantom scans across all DXA machines participating in the study
  • Positioning standardization: Strict adherence to standardized positioning protocols for lumbar spine (L1-L4), total hip, femoral neck, and trochanter regions
  • Quality control: Central reading of all DXA scans by qualified technicians blinded to treatment assignment
  • Analysis consistency: Use of consistent regions of interest and analysis protocols throughout the study

The precision assessment for DXA measurements should be conducted in accordance with International Society for Clinical Densitometry guidelines, with calculated least significant change values used to determine meaningful changes in BMD at the individual patient level.

Bone Turnover Marker Assessment Methods
  • Urinary N-telopeptide/creatinine ratio (uNTx/Cr): Second morning void urine samples collected after an overnight fast, analyzed using ELISA or EIA methodology [3]
  • Serum C-telopeptide (s-CTx): Fasting morning blood samples, analyzed using electrochemiluminescence immunoassay
  • Bone-specific alkaline phosphatase (BSAP): Serum samples analyzed using immunoassay techniques
  • Procollagen type I N-terminal propeptide (P1NP): Serum samples analyzed as a marker of bone formation

All biomarker assessments should be performed in a centralized laboratory using standardized collection tubes, processing methods, and storage conditions to minimize pre-analytical variability. Samples should be collected consistently in relation to the time of this compound administration to account for potential circadian variation in marker levels.

Fracture Adjudication Methodology

The standardized protocol for fracture identification and confirmation used in the LOFT trial should be implemented:

  • Vertebral fractures: Identified using lateral thoracic and lumbar spine radiographs at baseline and follow-up visits (typically annually), with semiquantitative assessment of vertebral deformity
  • Clinical non-vertebral fractures: Confirmed by radiographic reports and clinical documentation, with adjudication by an independent clinical endpoints committee blinded to treatment assignment
  • Hip fractures: Require radiographic confirmation and are adjudicated based on full review of medical records

The adjudication process ensures consistent and unbiased fracture identification across all study participants, which is critical for accurate assessment of treatment efficacy.

Mechanism of Action and Signaling Pathways

G cluster_osteoclast Osteoclast OC Osteoclast CatK Cathepsin K OC->CatK Secretes OB Osteoblast OC->OB Coupling Factors Remain Active RANKL RANKL RANK RANK RANKL->RANK Binding RANK->OC Activation Collagen Type I Collagen Degradation CatK->Collagen Degrades Resorption Bone Resorption Collagen->Resorption ODN This compound (50 mg weekly) ODN->CatK Inhibits CaVitD Calcium + Vitamin D BoneMineral Bone Mineralization CaVitD->BoneMineral Supports Formation Bone Formation OB->Formation BP Bisphosphonates BP->OC Suppresses Activity

Figure 1: Mechanism of Action of this compound and Comparison with Conventional Antiresorptives

The unique therapeutic profile of this compound stems from its specific inhibition of cathepsin K without affecting osteoclast viability. Cathepsin K is the primary protease responsible for degrading type I collagen, the main organic component of bone matrix. In the acidic environment of the resorption lacuna (pH ~4), cathepsin K becomes activated and cleaves collagen at multiple sites. This compound binds reversibly to the active site of cathepsin K, preventing this proteolytic activity while preserving osteoclast function and signaling to osteoblasts.

This preservation of osteoclast-osteoblast coupling represents the fundamental difference between this compound and conventional antiresorptive agents. While bisphosphonates reduce osteoclast numbers and activity broadly, this compound allows osteoclasts to continue producing factors that stimulate osteoblast activity, such as cardiotrophin-1, Wnt 10b, BMP-6, and sphingosine-1-phosphate [4]. This explains why bone formation markers remain relatively unchanged with this compound treatment compared to the significant suppression observed with other antiresorptives.

Safety Monitoring and Adverse Event Management

Cardiovascular Safety Monitoring

Based on findings from the LOFT trial, which showed a numerical imbalance in adjudicated stroke events (1.4% in this compound group vs. 1.1% in placebo group), enhanced cardiovascular monitoring is recommended:

  • Baseline assessment: Document cardiovascular risk factors, prior stroke or transient ischemic attack history
  • Regular monitoring: Blood pressure measurements at each study visit
  • Event adjudication: Pre-specified criteria for cardiovascular endpoint identification with blinded independent committee review
  • Risk-benefit consideration: Individual assessment of this compound use in patients with significant stroke risk factors
Dermatological and Other Safety Considerations

Table 4: Adverse Event Management in this compound Clinical Trials [3] [2]

Adverse Event Incidence this compound Incidence Placebo Management Recommendations
Morphea-like Skin Lesions 0.1% (12 patients) <0.1% (3 patients) Discontinue drug; lesions typically resolve after discontinuation
Atypical Femoral Fractures 0.1% (5 patients) 0% Monitor for thigh pain; consider radiographic evaluation if symptomatic
Atrial Fibrillation 1.1% (92 patients) 1.0% (80 patients) Routine ECG monitoring in patients with cardiac risk factors
Overall Mortality 3.2% (271 patients) 2.9% (242 patients) No specific pattern identified; numerical imbalance not attributed to specific causes

The safety profile of this compound is generally favorable, with most adverse events occurring at similar frequencies in the treatment and placebo groups. However, the identified signals for specific adverse events warrant vigilant monitoring and prompt intervention when necessary. The morphea-like skin lesions observed in the this compound group typically resolved or improved after drug discontinuation, suggesting that this adverse effect is manageable with appropriate clinical attention.

Conclusion and Research Applications

This compound represents a promising therapeutic approach for osteoporosis that uniquely dissociates bone resorption from formation through selective cathepsin K inhibition. The co-administration with calcium and vitamin D provides essential nutritional support for optimal bone metabolism while this compound specifically targets the enzymatic degradation of bone matrix. The comprehensive trial data demonstrate robust efficacy in fracture risk reduction across vertebral, hip, and non-vertebral sites, coupled with progressive increases in BMD over long-term treatment.

For research applications, the methodologies outlined in this document provide a framework for conducting rigorous clinical trials with cathepsin K inhibitors. The specific protocols for BMD measurement, bone turnover marker assessment, and fracture adjudication ensure consistent and reliable data collection across study sites. Further research should focus on long-term safety, particularly cardiovascular monitoring, and exploration of potential applications in other conditions characterized by excessive bone resorption, such as periapical bone loss in endodontic disease [7] and osteoarthritis.

References

Bioanalytical Method for Quantifying Odanacatib

Author: Smolecule Technical Support Team. Date: February 2026

For pharmacokinetic studies during clinical development, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for quantifying odanacatib in human plasma [1]. The methodology is summarized below.

Table 1: Validated LC-MS/MS Method for this compound in Human Plasma [2] [1]

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Stable isotope C-13(6)-labeled this compound
Sample Volume 200 µL of plasma [2]
Sample Preparation Liquid-liquid extraction (LLE) of basified plasma with methyl t-butyl ether in a 96-well plate [1]
Chromatographic Column Phenomenex Luna C18 (50 mm x 2.0 mm, 5 µm) [1]
Calibration Range 0.500 to 500 ng/mL (or 50.9-2037 ng/mL with an alternative HPLC method) [2] [1]
Accuracy 95.6% to 106% of nominal concentrations [1]
Precision (Intra-/Inter-run) Within 5.88% [1]

| Key Ion Pairs (MS) | This compound: m/z 526 -> 313 Internal Standard: m/z 532 -> 319 (positive ionization mode) [1] |

An alternative reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection also exists, which uses itraconazole as an internal standard and has a run time of 10 minutes [2].

Therapeutic Action and Potential Biomarkers

This compound is a selective inhibitor of cathepsin K (CatK), a protease enzyme crucial for osteoclast-mediated bone resorption [3]. Its unique mechanism leads to a distinct pattern of bone turnover marker levels.

Table 2: Key Bone Turnover Markers in this compound Clinical Trials

Marker Type Representative Change with this compound Clinical Significance
u-NTx/Cr (Urinary N-telopeptide of type I collagen) Bone Resorption Decreased Indicates reduction in bone breakdown activity [4].
s-CTx (Serum C-telopeptide of type I collagen) Bone Resorption Decreased by ~41% from baseline over 4 years [3] Another marker reflecting suppressed bone resorption.
s-P1NP (Serum procollagen type I N-terminal propeptide) Bone Formation Increased Suggests that bone formation activity was relatively preserved or uncoupled from resorption [4].
s-BSAP (Serum bone-specific alkaline phosphatase) Bone Formation Remained relatively unchanged from baseline [3] Further indicates a differential effect on formation compared to potent antiresorptives like bisphosphonates.

The following diagram illustrates the drug's mechanism and its measurable effects on these biomarkers.

G ODN This compound CatK Cathepsin K (CatK) ODN->CatK Inhibits OC_Activity Osteoclast Activity & Number ODN->OC_Activity Does Not Suppress Resorption Bone Matrix Degradation CatK->Resorption Mediates Formation Osteoblast Activity & Bone Formation Resorption->Formation Normally Couples Biomarker_Resorb Biomarker of Resorption: s-CTx, u-NTx/Cr OC_Activity->Biomarker_Resorb Measured by Biomarker_Form Biomarkers of Formation: s-P1NP, s-BSAP Formation->Biomarker_Form Measured by

Critical Safety Monitoring Note

In the pivotal Phase 3 trial (LOFT), an independent analysis confirmed an increased risk of stroke, which led Merck to discontinue the development of this compound for osteoporosis in 2016 and not seek regulatory approval [5]. Therefore, any future research or repurposing of this compound must include rigorous cardiovascular safety monitoring.

Research Applications and Future Directions

Although this compound is not approved for osteoporosis, research into its potential continues, particularly in areas requiring short-term or localized application to mitigate systemic risks.

  • Diabetic Wound Healing: Preclinical studies in diabetic porcine and mouse models show that local intradermal injection of this compound at the wound site (e.g., 30 or 300 ng/mm²) can significantly accelerate wound closure by promoting epithelialization and stabilizing the extracellular matrix [6]. This suggests a potential for repurposing the drug for topical use where systemic exposure and associated cardiovascular risks would be minimal.

The provided protocols and data should serve as a foundation for further investigative work.

References

Inclusion and Exclusion Criteria for Odanacatib Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core eligibility criteria for the major Odanacatib clinical trials, which primarily enrolled postmenopausal women with osteoporosis [1] [2]. A separate Phase 3 study also included men with osteoporosis [3].

Table 1: Key Inclusion Criteria

Feature Criteria for Postmenopausal Women [1] [2] Criteria for Men [3]
Age ≥65 years (LOFT); 45-85 years (BMD study) [1] [2] 40 to 95 years
Bone Mineral Density (BMD) Femoral neck or total hip BMD T-score ≤ -2.5, OR T-score ≤ -1.5 with a prior vertebral fracture [1] Lumbar spine or hip BMD T-score ≤ -2.5 to ≥ -4.0 without prior vertebral fracture, OR T-score ≤ -1.5 to ≥ -4.0 with one prior fracture
Disease Status Postmenopausal for ≥5 years (LOFT) or ≥3 years (BMD study) [1] [2] Idiopathic osteoporosis or osteoporosis due to hypogonadism
Treatment Status Osteoporosis treatment-naïve or with minimal prior treatment [1] Not specified

Table 2: Key Exclusion Criteria

Category Exclusion Criteria
Fracture History Prior hip fracture; >1 prior vertebral fracture and a suitable candidate for other osteoporosis therapy (e.g., bisphosphonates); Clinical fragility fracture within 24 months prior [1] [2]
Medical Conditions Metabolic bone disease other than osteoporosis; Active parathyroid disease; Uncontrolled thyroid disease; Renal impairment (serum creatinine >1.6 mg/dL); History of renal stones with abnormal calcium/vitamin D/PTH levels [1]
Prior/Concomitant Therapy Use of oral bisphosphonates in the 6 months prior to screening, for >3 months within the prior 2 years, or any lifetime IV bisphosphonate use; Treatment with other bone-affecting agents (e.g., PTH, denosumab, strontium) within the past year [1]

Key Experimental Protocols & Outcome Measures

Here is a summary of the common methodologies and outcome measures used across the this compound clinical trials.

Table 3: Experimental Protocols and Efficacy Outcomes

Component Protocol Detail
Study Design Randomized, double-blind, placebo-controlled, multicenter trials [1] [3].
Intervention Oral this compound 50 mg once weekly. All participants received vitamin D₃ (5600 IU/week) and calcium supplements to ensure a total daily intake of ~1200 mg [1] [3].

| Primary Efficacy Endpoints | • Radiographically determined vertebral, hip, and clinical non-vertebral fractures [1]. • Change in BMD at the lumbar spine and hip over 24 months [3]. | | Secondary Efficacy Endpoints | • Clinical vertebral fractures [1]. • Changes in bone turnover markers: bone resorption (u-NTx/Cr, s-CTx) and bone formation (s-PINP, s-BSAP) [4] [3]. | | Safety Monitoring | • Adjudication of specific adverse events: morphea-like skin lesions, atypical femoral fractures, major adverse cardiovascular events (MACE), stroke, osteonecrosis of the jaw [5]. • Overall incidence of adverse events and serious adverse events [4]. |

Mechanism of Action and Workflow

This compound is a selective, orally administered inhibitor of the enzyme cathepsin K (CatK) [1] [5]. The following diagram illustrates its unique mechanism of action within the bone remodeling cycle.

G ODN This compound (ODN) CatK Cathepsin K (CatK) ODN->CatK Inhibits Resorption Bone Matrix Degradation CatK->Resorption Mediates OC_Activity Osteoclast Activity (Other Functions) OB_Activity Osteoblast Activity (Bone Formation) OC_Activity->OB_Activity Coupling Signals

This mechanism leads to a dissociation between bone resorption and formation. Unlike traditional antiresorptives like bisphosphonates, which suppress overall osteoclast activity, this compound specifically blocks the CatK enzyme [1]. This results in:

  • Marked reduction in bone resorption without a significant decrease in osteoclast numbers [1].
  • Preserved osteoblast-stimulating signals, as the osteoclasts remain viable and able to communicate with bone-forming osteoblasts [1].
  • The net effect is a reduction in bone loss with only a transient decrease in bone formation, allowing for progressive increases in bone mineral density [1] [3].

Application Notes for Researchers

  • Patient Population Definition: The trials successfully enrolled a high-risk, treatment-naïve population. The BMD T-score thresholds, especially when combined with radiographic vertebral fracture history, are a robust model for selecting participants for fracture outcomes trials [1].
  • Unique Mechanism-Specific Outcomes: When evaluating CatK inhibitors, monitor both resorption (s-CTx, u-NTx) and formation (s-PINP, BSAP) markers. The distinct pattern—a sustained drop in resorption markers with a transient dip in formation markers—confirms the target engagement and intended mechanism [4] [3].
  • Safety and Monitoring Protocols: The pre-specified adjudication of specific AEs (e.g., skin lesions, atypical fractures) is critical. Future trial designs should incorporate rigorous, real-time monitoring for these events, as their incidence, while low, was a key factor in the risk-benefit assessment [4] [5].

References

Odanacatib: Efficacy & Safety Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data from the Phase III Long-term Odanacatib Fracture Trial (LOFT) which involved 16,713 postmenopausal women with osteoporosis [1].

Aspect Findings from the LOFT Trial
Overall Efficacy Significantly reduced risk of osteoporotic fractures over 5 years [1].

| Fracture Risk Reduction | • Hip: 47% relative risk reduction [1]. • Clinical Vertebral: 72% relative risk reduction [1]. • Non-vertebral: 23% relative risk reduction [1]. | | Bone Mineral Density (BMD) | Progressive increases over 5 years vs. placebo: • Lumbar Spine: +11.2% [1]. • Total Hip: +9.5% [1]. | | Identified Safety Signals | • Cardiovascular: Higher incidence of stroke and more episodes of atrial fibrillation/flutter [1]. • Dermatological: Morphea-like skin lesions [2] [1]. • Bone: Atypical femoral fractures [3] [1]. | | Development Status | Terminated. Assessment of the overall benefit-risk profile led to the discontinuation of development for osteoporosis treatment [1] [4]. |

Frequently Asked Questions (FAQs) for Researchers

  • FAQ 1: What was the primary reason for halting the development of this compound? The decision was based on an overall benefit-risk assessment. Although this compound demonstrated robust anti-fracture efficacy, the Phase III LOFT trial identified an imbalance in cardiovascular adverse events, specifically a higher incidence of stroke in the treatment group compared to placebo. This potential risk outweighed the proven benefits, leading to termination [1] [4].

  • FAQ 2: Are the bone-related adverse effects similar to those associated with bisphosphonates? Partially. Like bisphosphonates, treatment with this compound was associated with rare occurrences of atypical femoral fractures [3] [1]. However, throughout the clinical development program, there were no adjudicated cases of osteonecrosis of the jaw (ONJ), which is a known risk with potent antiresorptive agents like bisphosphonates and denosumab [3] [2].

  • FAQ 3: What are the recommended safety monitoring protocols for a drug with this compound's profile? For any future compound in this class, a rigorous monitoring plan should be established based on this compound's safety signals [1]:

    • Cardiovascular Monitoring: Regular assessments for atrial fibrillation and stroke risk factors.
    • Dermatological Exams: Periodic skin evaluations for the emergence of morphea-like lesions.
    • Bone Safety: Patient education on and clinical vigilance for thigh or groin pain, which may signal an atypical femoral fracture.

Adverse Event Management & Investigation Pathway

For researchers designing studies for similar compounds, the following workflow outlines key risk monitoring and management activities based on this compound's clinical findings.

Start Study Participant on Cathepsin K Inhibitor CV Cardiovascular Monitoring Start->CV Derm Dermatological Assessment Start->Derm Bone Bone & Musculoskeletal Review Start->Bone Stroke Stroke Event CV->Stroke Afib Atrial Fibrillation CV->Afib Skin Morphea-like Skin Lesion Derm->Skin AFF Atypical Femur Fracture Bone->AFF R1 Report as SAE Urgent Medical Care Stroke->R1 R2 Report as AE Cardiology Consult Afib->R2 R3 Report as AE Dermatology Consult Skin->R3 R4 Report as SAE Orthopedic Consult AFF->R4

Key Insights for Future Research

The this compound program offers critical lessons for drug development:

  • Uncoupling Bone Remodeling: this compound's mechanism, which inhibits bone resorption without strongly suppressing formation, remains a valid and promising target for osteoporosis treatment [3] [5]. Future efforts should focus on developing compounds that retain this efficacy while mitigating the identified risks.
  • Cardiovascular Safety is Paramount: The findings underscore the necessity for thorough pre-clinical and clinical cardiovascular safety assessments for cathepsin K inhibitors, even when the primary target is bone-specific [1].
  • Class Effects vs. Compound-Specific Effects: It is not yet clear if the cardiovascular risks are a class effect of cathepsin K inhibition or specific to this compound's structure. This is a crucial area for further investigation [1].

References

odanacatib stroke risk cardiovascular safety

Author: Smolecule Technical Support Team. Date: February 2026

Odanacatib Efficacy & Safety Data Summary

The following table summarizes the key efficacy and safety outcomes from the Long-term this compound Fracture Trial (LOFT) and its Extension study [1] [2] [3].

Outcome Measure LOFT Results (Median 36.5 mo.) LOFT + Extension Results (Median 47.6 mo.) Hazard Ratio (HR) / Relative Risk
Efficacy: Radiographic Vertebral Fracture 3.7% vs. 7.8% 4.9% vs. 9.6% HR 0.46 (0.40-0.53)
Efficacy: Hip Fracture 0.8% vs. 1.6% 1.1% vs. 2.0% HR 0.52 (0.40-0.67)
Efficacy: Non-Vertebral Fracture 5.1% vs. 6.7% 6.4% vs. 8.4% HR 0.74 (0.66-0.83)
Efficacy: Bone Mineral Density (BMD) Progressive increases in lumbar spine and total hip BMD over 5 years [4].
Safety: Composite Cardiovascular Event* 3.4% vs. 3.1% 5.0% vs. 4.3% HR 1.17 (1.02-1.36)
Safety: Stroke 1.7% vs. 1.3% 2.3% vs. 1.7% HR 1.37 (1.10-1.71)
Safety: Atrial Fibrillation/Flutter 1.4% vs. 1.2% Not specifically reported HR 1.18 (0.90-1.55)
Safety: All-Cause Mortality 5.0% vs. 4.4% Not specifically reported HR 1.13 (0.98-1.30)

*Composite of cardiovascular death, myocardial infarction, or stroke.

Detailed Experimental Protocols

For researchers aiming to conduct similar post-market safety analyses, the following methodology from the independent adjudication of LOFT data provides a robust model [3].

  • Study Design: The Long-term this compound Fracture Trial (LOFT) was a multicenter, randomised, double-blind, placebo-controlled, event-driven study conducted across 388 outpatient clinics in 40 countries [1].
  • Participant Population: The trial enrolled 16,071 postmenopausal women aged 65 years or older with osteoporosis. Key criteria included a femoral neck or total hip BMD T-score between -2.5 and -4.0, or between -1.5 and -4.0 if a previous vertebral fracture was present [1].
  • Intervention: Participants were randomly assigned (1:1) to receive either oral This compound (50 mg once per week) or a matching placebo. All participants also received vitamin D3 (5600 IU weekly) and calcium supplements (if needed) to ensure a total intake of up to 1200 mg daily [1] [4].
  • Primary Efficacy Endpoints: The incidence of [1]:
    • Radiographic vertebral fractures
    • Hip fractures (adjudicated as resulting from osteoporosis)
    • Non-vertebral fractures (adjudicated as resulting from osteoporosis)
  • Safety Endpoints of Interest: A pre-specified independent analysis was conducted for cardiovascular safety, focusing on [1] [3]:
    • A composite of major adverse cardiovascular events (MACE), defined as cardiovascular death, myocardial infarction, or stroke.
    • New-onset atrial fibrillation or flutter.
  • Independent Adjudication Process: An independent cardiovascular research group (the TIMI Study Group) was engaged to re-adjudicate all potential cardiovascular events using standardized definitions. This process was blinded to the treatment assignment to ensure objectivity [3].

Mechanism of Action & Safety Signal Workflow

This compound's unique mechanism underlies its efficacy and may be linked to the observed safety signals. The following diagram illustrates the proposed pathways and the subsequent safety assessment workflow.

G cluster_mechanism Mechanism of Action & Hypothesized Safety Signal cluster_assessment Clinical Safety Assessment Workflow ODN This compound (ODN) CatK Inhibits Cathepsin K ODN->CatK BoneResorp Reduced Bone Matrix Degradation CatK->BoneResorp OtherTissues Potential off-target effects on kinins? CatK->OtherTissues  Expressed in  other tissues? BMD Increased BMD & Reduced Fracture Risk BoneResorp->BMD StrokeRisk Increased Risk of Stroke OtherTissues->StrokeRisk  Unknown mechanism LOFT LOFT Phase 3 Trial (16,071 patients) CVSignal Observation of Cardiovascular Signal LOFT->CVSignal TIMI Independent Adjudication by TIMI Group CVSignal->TIMI Analysis Analysis of Specific Events TIMI->Analysis Result Confirmed Increased Stroke Risk Analysis->Result Decision Development Halted Result->Decision

Frequently Asked Questions for Researchers

Q1: What was the specific quantitative increase in stroke risk associated with this compound? In the combined analysis of the LOFT and LOFT Extension studies, the hazard ratio (HR) for stroke was 1.37 (95% CI 1.10-1.71). This means there was a 37% increased risk of stroke in the this compound group compared to placebo, which was statistically significant (p=0.005) [1] [3].

Q2: Were the strokes ischemic or hemorrhagic? The independent adjudication by the TIMI Study Group confirmed that the strokes observed in the trial were almost entirely ischemic, rather than hemorrhagic [3].

Q3: Is there a known biological mechanism for the increased stroke risk? The mechanistic underpinnings remain unknown and warrant further investigation [3]. While cathepsin K is primarily expressed in osteoclasts, it is also found in other tissues. Preclinical data had actually suggested that cathepsin K inhibition might have favorable effects on atherosclerosis, making the clinical finding of increased stroke risk unexpected [2] [3].

Q4: Was the increased cardiovascular risk observed in other populations? A Phase 3 trial investigating this compound for osteoporosis in men did not show a similar signal for increased cardiovascular events. However, the study was much smaller (n=292) and not powered to detect rare safety outcomes. Development was discontinued based on the results from the larger LOFT in postmenopausal women [5].

Q5: What was the sponsor's final decision based on this data? Based on the overall benefit-risk profile, the sponsor (Merck) decided to no longer pursue the development of this compound for the treatment of osteoporosis and withdrew it from regulatory review [1] [3] [6].

References

odanacatib morphea-like skin lesions treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Trial Incidence

The morphea-like lesions reported in clinical trials were generally consistent with those of spontaneous morphea, an autoimmune condition causing inflammation and sclerosis of the skin and underlying soft tissues [1] [2] [3]. The key quantitative findings from the pivotal Long-Term Odanacatib Fracture Trial (LOFT) are summarized below.

Table 1: Incidence of Adjudicated Morphea-like Lesions in the LOFT Trial [1] [4]

Feature This compound Group (n=~8,028) Placebo Group (n=~8,043)
Number of Cases 12 3
Incidence 0.1% <0.1%
Outcome after discontinuation Improvement or full recovery reported in all patients with follow-up Not specified

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this finding for our ongoing research? This finding is significant for risk-benefit assessments. Although the lesions were uncommon and showed improvement after drug cessation [1] [4], they represent a distinct class-related adverse event. Monitoring for skin changes in future studies or clinical use is prudent. The occurrence with this compound followed similar reports with balicatib, another cathepsin K inhibitor, indicating this may be an "on-target" effect related to the mechanism of action [1].

Q2: What is the recommended clinical management for a subject presenting with these lesions? The primary action reported in trials was discontinuation of this compound [4]. In all cases where follow-up was obtained, the lesions were reported to improve or fully resolve after stopping the drug [1]. For patient care, referral to a dermatologist is recommended to confirm the diagnosis and manage the condition, which may align with standard morphea treatments [5].

Q3: What is the proposed mechanism linking cathepsin K inhibition to skin fibrosis? The exact mechanism is not fully elucidated but is an active area of research. The leading hypothesis is that cathepsin K (CatK), which is expressed in various tissues including skin, plays a role in the normal turnover and degradation of extracellular matrix components like collagen. Inhibition of CatK in the skin could potentially disrupt this balance, leading to reduced collagen breakdown and subsequent accumulation, driving fibrosis [6] [3]. This process may share pathways with spontaneous morphea, which involves T-cell activation and the release of profibrotic cytokines like TGF-β [7] [2] [3].

The diagram below illustrates this proposed pathway.

G A This compound Administration B Inhibition of Cathepsin K (CatK) in Skin A->B C Disruption of Extracellular Matrix (ECM) Turnover B->C D Reduced Collagen Degradation C->D G Potential Immune System Activation (T-cells, Cytokines) C->G May Promote E Collagen Accumulation & Fibrosis D->E F Morphea-like Skin Lesion E->F

Troubleshooting & Experimental Guidance

Issue: A subject in our study develops skin changes suggestive of morphea. Action Plan:

  • Clinical Evaluation: Immediately refer the subject to a dermatologist for a definitive diagnosis. Clinical assessment may include evaluation for erythematous, indurated plaques or bands of thickened skin [2] [3].
  • Documentation: Thoroughly document the lesion's characteristics (size, location, appearance) and timing relative to drug dosing.
  • Study Drug Management: Follow the study protocol for managing significant adverse events. Based on trial experience, permanent discontinuation of the investigational product should be strongly considered [4].
  • Histological Confirmation: A skin biopsy is recommended for confirmation. Histopathology typically shows dense collagen bundles in the dermis with a perivascular inflammatory infiltrate in active lesions [7] [3].
  • Monitoring: After drug cessation, monitor the subject for improvement. Available data suggests lesions are reversible upon discontinuation of the cathepsin K inhibitor [1] [4].

Issue: We need to proactively monitor for skin toxicity in a pre-clinical model. Action Plan:

  • Gross Examination: Implement regular and detailed visual and tactile skin examinations throughout the dosing period.
  • Biomarker Analysis: Explore biomarkers associated with fibrosis. In spontaneous morphea, cytokines like CXCL9 and CXCL10 have been associated with disease activity and could be investigated in your model [2] [3].
  • Histopathology: Schedule terminal tissue collection for histopathological analysis of skin samples, specifically stained for collagen (e.g., Masson's Trichrome) to assess for sclerosis.

References

Atypical Femoral Fracture (AFF) Data from the LOFT Trial

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key adjudicated AFF data from the Long-Term Odanacatib Fracture Trial (LOFT), a major Phase 3 study [1] [2].

Trial Arm Number of Patients with AFF Incidence (per 100 patient-years) Total Number of Low-Energy ST/FS Fractures
This compound (50 mg/week) 10 patients (12 fractures) 0.03 24
Placebo 0 patients 0.00 6

Key Trial Design Notes:

  • Population: Postmenopausal women aged ≥65 years with osteoporosis [1].
  • Duration: Mean follow-up of approximately 34 months in the event-driven trial [2].
  • Adjudication: Fractures were prospectively assessed using predefined criteria [1].

FAQs on this compound and AFF Risk

What was the overall fracture risk profile of this compound? Despite the increased risk of AFF, this compound demonstrated a robust overall reduction in fracture risk. It significantly reduced the rates of hip, vertebral, and nonvertebral fractures compared to placebo [2]. The benefit-risk profile must be evaluated on a patient-by-patient basis.

How do the AFFs associated with this compound compare to those linked to bisphosphonates? Some analyses within the LOFT trial noted that the AFFs in the this compound group differed from classic bisphosphonate-associated AFFs. Importantly, none of the AFFs in the this compound group were spontaneous; all occurred with some degree of trauma. The patients who experienced AFFs also had severe osteoporosis at baseline [2].

What is the proposed mechanism for AFF risk with this compound? this compound is a selective inhibitor of cathepsin K, an enzyme secreted by osteoclasts that is crucial for breaking down bone's organic matrix (primarily type I collagen) during bone resorption [1] [3]. By inhibiting cathepsin K, this compound reduces bone resorption without causing a sustained, profound suppression of bone formation, which is a key difference from bisphosphonates [1] [3]. This unique mechanism disrupts the normal bone remodeling cycle, potentially leading to altered bone material properties over time.

The following diagram illustrates this targeted mechanism and its potential consequences in the bone remodeling process.

G ODN This compound (ODN) CatK Cathepsin K (CatK) ODN->CatK  Inhibits Resorption Impaired Bone Matrix Degradation CatK->Resorption  Reduced Activity Remodeling Altered Bone Remodeling Resorption->Remodeling Risk Potential Accumulation of Old, Micro-Damaged Bone Remodeling->Risk AFF Increased AFF Risk Risk->AFF

Experimental & Clinical Monitoring Considerations

For researchers and clinicians, monitoring the following parameters is crucial for assessing the therapeutic and safety profile of cathepsin K inhibitors like this compound.

  • Bone Turnover Markers: Track specific biochemical markers to understand the drug's effect.

    • Bone Resorption Marker: Urinary NTx/Cr (N-terminal telopeptide of type I collagen). This compound causes a rapid and significant decrease in this marker, as it directly reflects the inhibition of collagen breakdown [2].
    • Bone Formation Marker: Serum P1NP (Procollagen Type I N-Terminal Propeptide). Unlike bisphosphonates, this compound leads to only a transient, modest decrease in P1NP, which returns to baseline levels with continued treatment [2]. This pattern confirms the dissociative effect on bone resorption and formation.
  • Clinical and Radiographic Monitoring for AFF:

    • Patient Education: Advise patients to report any new or unusual dull, aching pain in the groin, hip, or thigh [1].
    • Imaging: If AFF is suspected, obtain radiographs of the full femur. Characteristic features include cortical thickening, a transverse fracture line, and a "beaked" appearance on the lateral cortex [1].
    • Risk Assessment: Be aware that the risk, though low, is present. The LOFT trial suggested the incidence was not clearly related to treatment duration, warranting vigilance at all stages of therapy [2].

References

odanacatib drug interactions CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Odanacatib & CYP3A4 Interaction: Key Facts

Aspect Details
Primary Metabolic Enzyme CYP3A4 [1] [2]
Effect of Strong CYP3A4 Inhibitors Increases this compound exposure [1]
Example Inhibitors (Strong) Clarithromycin, itraconazole, ketoconazole [3] [4] [5]
Example Inhibitors (Moderate) Diltiazem, erythromycin, fluconazole, verapamil [3] [4] [5]
Clinical Relevance Increased this compound exposure may raise the risk of adverse events; dose adjustment may be necessary [1].

Experimental Protocols for DDI Assessment

For researchers investigating drug-drug interactions (DDIs) for cathepsin K inhibitors like this compound, here are established methodological approaches.

In Vitro Inhibition Studies
  • Objective: To identify if a new drug candidate is a perpetrator of CYP3A4-mediated interactions.
  • Recommended System: Human liver microsomes or recombinant CYP enzymes [6].
  • Probe Substrates: Use specific, sensitive substrates for CYP3A4. Midazolam and testosterone are recognized as standard in vitro probes [3].
  • Procedure: Incubate the CYP3A4 system with the probe substrate and varying concentrations of the investigational drug. Monitor the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) to determine the rate of metabolism inhibition [3] [6].
  • Data Analysis: Calculate the concentration of the investigational drug that inhibits 50% of the enzyme activity (IC₅₀). This data is used for an initial risk assessment of clinical DDIs.
Clinical DDI Studies
  • Objective: To quantitatively assess the effect of a confirmed CYP3A4 inhibitor on the pharmacokinetics of this compound in humans.
  • Study Design: A fixed-sequence or randomized crossover study is typical [1] [2].
  • Methodology: Administer this compound alone and then co-administer it with a strong CYP3A4 inhibitor (e.g., clarithromycin or ketoconazole) [3] [2]. Use the inhibitor according to its recommended clinical dosing regimen.
  • Pharmacokinetic Sampling: Collect intensive blood samples over a prolonged period after each dose to characterize the full plasma concentration-time profile. This compound has a long half-life (~66-93 hours), so sampling should cover at least one week [2].
  • Data Analysis: Key parameters to compare between the two phases are AUC (Area Under the Curve) and Cmax (maximum concentration). A substantial increase in these values confirms a clinically significant interaction [1].

FAQ for Researchers

Q: What is the clinical evidence that CYP3A4 inhibitors affect this compound exposure? A: A population pharmacokinetic analysis that pooled data from phase 1, 2, and 3 studies explicitly identified concomitant CYP3A4 inhibitors as a statistically significant covariate that increases the apparent clearance of this compound, thereby affecting its systemic exposure [1].

Q: How can PBPK modeling be used in DDI assessment for compounds like this compound? A: Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool in drug development. As demonstrated in recent research, a refined PBPK model can reliably predict the extent of CYP3A4 induction-mediated DDIs [7]. These models integrate in vitro data on enzyme inhibition/induction and drug properties to simulate and predict clinical DDI outcomes, helping to optimize and de-risk clinical trial designs.

Q: Was this compound approved for clinical use? A: No. Despite demonstrating robust efficacy in the Phase 3 Long-term this compound Fracture Trial (LOFT), Merck discontinued its development due to an observed increase in the risk of stroke [2]. Therefore, all information presented here is for research and scientific understanding purposes.

Metabolic Pathway Visualization

The diagram below illustrates the established metabolic pathway of this compound and the site of action for CYP3A4 inhibitors.

Odanacatib_Metabolism This compound Metabolism Pathway ODN_Oral This compound Oral Dose ODN_Systemic This compound in Systemic Circulation ODN_Oral->ODN_Systemic Absorption ODN_Metabolites This compound Metabolites (via CYP3A4) ODN_Systemic->ODN_Metabolites CYP3A4 Metabolism Primary Route     Excretion Excretion (Feces & Urine) ODN_Systemic->Excretion Minor Route ODN_Metabolites->Excretion Inhibitor CYP3A4 Inhibitor Inhibitor->ODN_Metabolites Inhibits

References

Odanacatib (ODN) Discontinuation: Bone Turnover FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the overall effect on bone turnover after stopping odanacatib treatment? The inhibition of bone resorption by this compound is fully reversible. Upon treatment discontinuation, bone resorption markers quickly rebound, and the gains in Bone Mineral Density (BMD) are progressively lost, returning to baseline levels [1] [2]. This occurs because this compound is a reversible inhibitor of the Cathepsin K enzyme and does not accumulate in the bone matrix or reduce osteoclast survival, allowing for a rapid recovery of bone resorption activity once the drug is cleared [2].

Q2: How does the reversibility of this compound compare to a bisphosphonate like alendronate? The reversibility profile of this compound is fundamentally different from that of nitrogen-containing bisphosphonates (e.g., alendronate). The key differences are summarized in the table below.

Table: Comparative Reversibility: this compound vs. Alendronate

Feature This compound (Cathepsin K Inhibitor) Alendronate (Bisphosphonate)
Mechanism of Action Reversible inhibition of the Cathepsin K enzyme [2] Irreversible inhibition of FPP synthase in osteoclasts [2]
Osteoclast Number Maintained or increased [2] Reduced [2]
Bone Formation upon Treatment Transiently decreased, then returned to near baseline [3] Sustained reduction [1]
Drug Retention Does not accumulate in bone; clearance depends on pharmacokinetic half-life [2] Long-term retention in bone mineral [2]
Resumption of Resorption Post-Discontinuation Rapid and synchronized [2] Slow and unsynchronized [2]

Q3: What quantitative data exists on bone marker and BMD changes after discontinuation? Data from clinical and preclinical studies show consistent trends. The table below summarizes key quantitative findings.

Table: Quantitative Changes in Bone Turnover and Density After this compound Discontinuation

Parameter Study Type & Model Findings Post-Discontinuation
Bone Resorption Marker Clinical (Postmenopausal Women) [3] Quick and transient increase over baseline
Bone Formation Marker Clinical (Postmenopausal Women) [3] Quick and transient increase over baseline
Lumbar Spine BMD Clinical (Postmenopausal Women) [3] Progressive loss of accrued BMD, returning to baseline
Total Hip BMD Clinical (Postmenopausal Women) [3] Progressive loss of accrued BMD, returning to baseline
Bone Mass & Strength Preclinical (OVX Rabbit Model) [1] Returned to levels comparable to untreated controls

Q4: What is the recommended protocol for a discontinuation study in a rabbit OVX model? The following methodology is adapted from a published 16-month study [1].

  • Animal Model: Use ovariectomized (OVX) rabbits, at least 7.5 months post-OVX, to establish osteopenia.
  • Treatment Phase:
    • Grouping: Include Sham-operated, OVN+Veh (vehicle), and positive control (e.g., Alendronate) groups.
    • ODN Administration: Dose with this compound (e.g., 7.5 μM·h0-24) via diet for 16 months.
  • Discontinuation Phase:
    • After 8 months of treatment, discontinue ODN in half of the ODN group.
    • Continue the other half on ODN for the remaining 8 months.
  • Endpoint Analysis:
    • In vivo: Monitor lumbar spine areal BMD (aBMD) at baseline and periodic intervals.
    • Post-mortem: Analyze trabecular volumetric BMD (vBMD), bone structure, and biomechanical strength at sites like lumbar vertebrae and central femur.
    • Biomarkers: Measure bone resorption (e.g., urinary helical peptide) and formation markers (e.g., BSAP) serially.
    • Histomorphometry: Assess bone formation indices on trabecular and endocortical surfaces.

The workflow is as follows:

Start Establish OVX Rabbit Model (7.5 months post-ovariectomy) Phase1 16-Month Treatment Phase Start->Phase1 Group1 Sham-operated control Phase1->Group1 Group2 OVX + Vehicle Phase1->Group2 Group3 OVX + ODN (full period) Phase1->Group3 Group4 OVX + ODN (discontinued) Phase1->Group4 Group5 OVX + ALN (control) Phase1->Group5 Analysis Endpoint Analysis Group1->Analysis Group2->Analysis Group3->Analysis Discontinuation Discontinuation Point (At 8 months) Group4->Discontinuation Group5->Analysis Phase2 8-Month Post-Discontinuation Discontinuation->Phase2 Phase2->Analysis

Q5: What is the detailed protocol for the in vitro reversibility assay using human osteoclasts? This assay directly demonstrates the rapid reversibility of this compound [2].

  • 1. Osteoclast Culture: Generate human osteoclasts from CD14+ monocyte precursors cultured with M-CSF and RANKL for about 14 days on bone slices.
  • 2. Treatment & Staining:
    • Group A (Inhibition): Treat mature osteoclasts with a fluorescent CatK inhibitor (e.g., BODIPY-L-226). This will label active CatK enzyme within the osteoclasts.
    • Group B (Control): Treat with vehicle.
  • 3. Discontinuation/Washout: Thoroughly wash the bone slices from Group A to remove the unbound inhibitor.
  • 4. Post-Washout Resumption:
    • Return all bone slices to fresh culture medium.
    • Allow bone resorption to continue for a set period (e.g., 24-48 hours).
  • 5. Endpoint Measurement:
    • Resorption Pits: Quantify resorption pit area and morphology using Scanning Electron Microscopy (SEM).
    • Biochemical Marker: Measure collagen type I C-telopeptide (CTx-I) released into the medium.
    • Cell Staining: Fix cells and stain for TRAP to identify multinucleated osteoclasts.
    • Confocal Imaging: Image Group A to confirm the loss of the fluorescent inhibitor signal, indicating reversible binding.

The experimental workflow is as follows:

A Differentiate Human OCs on Bone Slices (M-CSF + RANKL, 14 days) B Treat Mature OCs A->B C Group A: Fluorescent CatK Inhibitor B->C D Group B: Vehicle Control B->D E Washout Remove inhibitor C->E F Fresh Medium (24-48 hrs) D->F E->F G Analysis of Resumption F->G H Measure: - CTx-I in medium - Resorption pits (SEM) - TRAP+ cells - Fluorescence loss G->H

Critical Development Note

It is crucial for researchers to note that the development of this compound for osteoporosis was discontinued by Merck. Despite demonstrating robust anti-fracture efficacy in the Phase 3 LOFT trial, a final analysis revealed an increased risk of cardiovascular events, specifically stroke, leading to the termination of the program [4] [5] [6]. Any further research should consider this significant safety finding.

References

Efficacy vs. Safety: The Core Conflict in Long-Term Use

Author: Smolecule Technical Support Team. Date: February 2026

The pivotal Phase 3 Long-term Odanacatib Fracture Trial (LOFT) and its extension study provided the most comprehensive long-term data. While the drug was effective, an imbalance in serious adverse events led to the termination of its development [1].

The table below summarizes the core findings from the LOFT study over five years:

Aspect Efficacy Findings Key Safety Findings
Vertebral Fractures 54% relative risk reduction [2] [3] Cardiovascular Events : Significant increase in adjudicated stroke risk [2] [1].
Hip Fractures 47% relative risk reduction [2] [3] Atrial Fibrillation : More episodes of new or recurrent atrial fibrillation or flutter [2].
Non-vertebral Fractures 23% relative risk reduction [2] [3] Atypical Femoral Fractures : Observed more often in the ODN group [2] [3].
Bone Mineral Density (BMD) Lumbar spine BMD increased by 11.2%; total hip BMD by 9.5% over 5 years [2] [3] Skin Lesions : Morphea-like skin lesions occurred more frequently [2] [3].
Bone Turnover Markers Sustained reduction in bone resorption markers (uNTx/Cr, s-CTx) with a transient decrease in formation markers [4] [5] [3] Osteonecrosis of the Jaw : No adjudicated cases were reported in the LOFT trial [3].

Experimental Protocols for Safety Monitoring

For researchers investigating similar compounds, the monitoring protocols from the ODN trials provide a critical framework. The following workflow outlines the key safety assessments and their timing, synthesized from the trial designs [6] [7] [2].

odanacatib_safety_workflow Start Study Participant Enrollment CV Cardiovascular Monitoring Start->CV Continuous Fracture Fracture Adjudication Start->Fracture Radiographic at 6, 12, 24, ... 60 months Dermatological Dermatological Assessment Start->Dermatological At each visit Lab Laboratory Tests Start->Lab Baseline, 3, 6, 12 months & annually End Data Analysis & Safety Review CV->End Fracture->End Dermatological->End Lab->End

Detailed Methodologies for Key Safety Endpoints
  • Cardiovascular Event Adjudication

    • Objective: To centrally and blindly confirm the diagnosis of major adverse cardiovascular events (MACE), including stroke.
    • Protocol: An independent, external Clinical Endpoints Committee was established [2]. All reported potential cardiovascular events were reviewed against pre-specified diagnostic criteria. This adjudication process confirmed the increased risk of stroke in the ODN group, which was the primary reason for discontinuing the drug's development [1].
  • Fracture Ascertainment and Classification

    • Primary Outcomes: Radiologically determined vertebral, hip, and clinical non-vertebral fractures [6] [7].
    • Protocol for Vertebral Fractures:
      • Imaging: Lateral radiographs of the thoracolumbar spine (T4-L4) were obtained at baseline and at scheduled follow-up visits (e.g., 6, 12, 18, 24 months, and annually thereafter) [6].
      • Analysis: Vertebral fractures were identified and graded quantitatively (e.g., using the Genant semiquantitative method) by radiologists at a central imaging facility, blinded to treatment assignment. A new or worsening fracture was defined as an increase in severity grade from baseline [6] [2].
    • Protocol for Non-Vertebral Fractures: Clinical non-vertebral fractures (e.g., hip, wrist, humerus) were confirmed by radiographic reports and collected as adverse events. Hip fractures required adjudication via central review of radiographs or surgical reports [6] [2].
  • Monitoring for Other Specific Risks

    • Atypical Femoral Fractures (AFFs): All femoral shaft fractures were reviewed against the American Society for Bone and Mineral Research (ASBMR) case definition for AFFs [2] [3].
    • Dermatological Events: Skin examinations were conducted, and all reported morphea-like lesions or other skin reactions were documented and assessed [2] [3].
    • Bone Histology: Transiliac crest bone biopsies were collected from a subset of participants after double tetracycline labeling to assess bone quality, turnover, and mineralization [6] [7].

Key Takeaways for Researchers

  • Uncoupling Mechanism: this compound's unique mechanism of action—inhibiting osteoclast activity without reducing cell number—led to a sustained reduction in bone resorption without a parallel, long-term suppression of bone formation. This "uncoupling" is a key differentiator from bisphosphonates but may be linked to its safety profile [7] [3].
  • Cardiovascular Safety is Paramount: The ODN development program underscores that cardiovascular safety, particularly stroke risk, must be a primary and rigorously monitored endpoint from early phases for any novel cathepsin K inhibitor [2] [1].
  • Legacy of ODN: The extensive clinical data on ODN remain valuable for understanding bone biology and the cathepsin K pathway. Future development in this drug class will require new compounds that preserve the anti-fracture efficacy while mitigating the cardiovascular risks [2].

References

managing odanacatib clinical trial side effects

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile & Management Guide

The following table summarizes the key adverse events (AEs) of concern identified in the Phase 3 Long-term Odanacatib Fracture Trial (LOFT) and suggests management and monitoring protocols [1] [2].

Adverse Event Incidence (this compound vs. Placebo) Hazard Ratio (95% CI) Management & Monitoring Guidance
Atypical Femoral Fracture 5 cases (0.1%) vs. 0 cases Not available Patient Education: Advise on prodromal thigh/groin pain. Monitoring: Conduct periodic femoral radiographs in high-risk patients. Action: Discontinue this compound if a fracture is suspected [1].
Stroke 109 (1.4%) vs. 86 (1.1%) 1.28 (0.97–1.70) Risk Assessment: Evaluate baseline cardiovascular risk factors. Monitoring: Monitor for neurological symptoms. Action: Weigh risk-benefit in patients with high cardiovascular risk [1] [2].
Atrial Fibrillation 92 (1.1%) vs. 80 (1.0%) Not available Monitoring: Consider routine electrocardiograms (ECGs) during follow-up [1] [2].
Morphea-like Skin Lesions 12 (<0.1%) vs. 3 (<0.1%) Not available Monitoring: Regular dermatological exams. Action: Lesions typically resolve or improve after drug discontinuation [1] [2].
Mortality (All-cause) 271 vs. 242 1.13 (0.95–1.35) Analysis: No particular cause of death was predominant, and the imbalance was not statistically significant [1].

Frequently Asked Questions for Research Teams

Q1: What is the fundamental mechanism of action of this compound, and how does it differ from bisphosphonates? this compound is a highly selective, reversible inhibitor of the enzyme cathepsin K (CatK) [3]. CatK is secreted by osteoclasts and is essential for degrading type I collagen, the main organic component of the bone matrix [4]. Unlike bisphosphonates, which induce osteoclast apoptosis, this compound inhibits the enzyme's proteolytic activity without reducing osteoclast numbers. This allows osteoclasts to continue demineralizing bone and signaling to osteoblasts, which is thought to preserve bone formation to a greater extent than traditional antiresorptives [5] [3].

Q2: Were there any cases of osteonecrosis of the jaw (ONJ) in the clinical trials? In the LOFT trial, which involved over 16,000 participants, no cases of osteonecrosis of the jaw were reported in either the this compound or the placebo group [1] [2].

Q3: How should the cardiovascular safety signals be interpreted and managed? The LOFT trial showed a numerical increase in adjudicated stroke events and atrial fibrillation [1]. Although these differences did not reach statistical significance in the trial, they were concerning enough to be a primary factor in the discontinuation of the drug's development [6]. For any future research, it is critical to:

  • Exclude patients with a high baseline risk for stroke.
  • Implement rigorous and continuous adjudication of cardiovascular events.
  • Closely monitor all subjects for any signs of neurological or cardiac AEs.

Q4: What is the recommended dosing regimen based on pharmacokinetic data? The established regimen from Phase 3 trials is a 50 mg oral dose, taken once weekly [1] [7]. This compound has a long half-life of approximately 66-93 hours, supporting weekly dosing [5] [7]. Its absorption increases when taken with food; administration with a high-fat meal increased the bioavailability of the 50 mg dose from 30% to 49% [6] [3].

Experimental Protocols for Safety Assessment

Protocol 1: Monitoring Bone Turnover Markers

  • Objective: To assess the pharmacodynamic effects of this compound and monitor for atypical suppression of bone turnover.
  • Methodology:
    • Biomarkers: Collect serum and urine samples at baseline and pre-dose at scheduled visits.
    • Resorption Markers: Measure urinary NTx/Cr and serum CTx. This compound typically reduces uNTx/Cr by ~50% and s-CTx by ~60-70% within 24 hours of a single dose [3] [7].
    • Formation Markers: Monitor serum P1NP and bone-specific alkaline phosphatase (BSAP). With this compound, the decrease in formation markers is less pronounced than with bisphosphonates [1] [5].
  • Frequency: Baseline, 1, 3, 6, and 12 months, then annually.

Protocol 2: Adjudication of Specific Adverse Events

  • Objective: To ensure consistent, blinded classification of pre-specified AEs of interest across all trial sites.
  • Methodology:
    • Establish an Independent Adjudication Committee of external experts (dermatologists, cardiologists, radiologists).
    • Define Clear Case Definitions for atypical femoral fractures, morphea-like skin lesions, stroke, and atrial fibrillation prior to trial initiation.
    • Process: Site investigators report all suspected events. The committee then reviews de-identified patient data (imaging, lab reports, clinical notes) while blinded to the treatment assignment to confirm the diagnosis against the pre-set criteria [1] [2].

Visualizing the Workflow: Safety Monitoring & Management

The diagram below outlines the core workflow for monitoring and responding to key safety signals during an this compound trial.

OdanacatibSafetyFlow Start Baseline Risk Assessment Monitor Ongoing Trial Monitoring Start->Monitor CV Cardiovascular Events (Stroke, AFib) Monitor->CV Reported Skin Dermatological Events (Morphea-like Lesions) Monitor->Skin Reported Bone Musculoskeletal Events (Atypical Fracture) Monitor->Bone Reported Adjudicate Event Adjudication by Independent Committee CV->Adjudicate Skin->Adjudicate Bone->Adjudicate ActionCV Weigh risk-benefit. Consider discontinuation in high-risk patients. ActionSkin Discontinue ODN. Monitor for resolution. ActionBone Discontinue ODN. Investigate and manage fracture. Adjudicate->ActionCV Adjudicate->ActionSkin Adjudicate->ActionBone

References

odanacatib vs denosumab fracture risk reduction

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data

The table below consolidates the information gathered from the search results. Please note that the data for odanacatib and denosumab come from different study populations and designs.

Feature This compound (ODN) Denosumab
Drug Class Cathepsin K (CatK) inhibitor [1] RANK Ligand (RANKL) inhibitor [2] [3]
Mechanism of Action Inhibits the CatK enzyme, reducing bone matrix degradation while potentially preserving bone formation [1]. Monoclonal antibody that binds RANKL, inhibiting osteoclast formation, function, and survival [2] [3].
Efficacy on BMD Significantly increases BMD at the lumbar spine, femoral neck, and total hip compared to placebo [1]. Significantly increases BMD at all measured skeletal sites and is effective in reducing bone resorption markers [3].

| Fracture Risk Reduction (vs. Placebo) | Vertebral Fractures: Data not available in retrieved results. Non-Vertebral Fractures: Data not available in retrieved results. | Vertebral Fractures: Associated with a ~70% reduction in one major trial (FREEDOM) [4]. Hip Fractures: Associated with a ~40% reduction in one major trial (FREEDOM) [4]. A separate study found it reduced the risk of a second hip fracture by 71% (HR=0.29) [3]. | | Key Safety Notes | No significant difference in overall adverse events vs. placebo in meta-analysis; potential cardiovascular events required further investigation [1]. | Well-tolerated in trials; carries a well-documented risk of hypocalcemia, particularly in patients with kidney disease [4]. Rebound bone loss and increased fracture risk occur if treatment is delayed or discontinued [2]. | | Clinical Status | Development was discontinued after Phase III trials [5]. | Approved and widely used for postmenopausal osteoporosis and other conditions [4] [2] [3]. |

Experimental Data and Methodologies

Here is a more detailed look at the study designs from which the above data were drawn.

This compound (ODN)

The primary evidence comes from a 2024 meta-analysis that pooled data from four randomized, placebo-controlled trials (RCTs) [1].

  • Experimental Protocol: The included trials were all double-blind, placebo-controlled studies. Participants were postmenopausal women with osteoporosis or low bone mass.
  • Intervention: The experimental group received oral ODN (typically 50 mg once weekly), while the control group received a matching placebo. All participants received concomitant calcium and vitamin D supplements.
  • Outcomes Measured: The primary efficacy outcomes were the percent change in Bone Mineral Density (BMD) at various sites (lumbar spine, total hip, femoral neck) and changes in bone turnover markers (e.g., uNTx/Cr, s-CTx). Safety was assessed by monitoring adverse events.
Denosumab

The evidence for denosumab is more extensive and comes from multiple study designs.

  • Pivotal RCT (FREEDOM Trial): This was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial in postmenopausal women with osteoporosis. It established the drug's efficacy in reducing vertebral, non-vertebral, and hip fractures over 3 years [4].
  • "Real-World" and Special Population Studies:
    • A 2025 retrospective observational study analyzed elderly Chinese patients who had surgery for a femoral neck fracture. Using propensity score matching (PSM), they compared those who received denosumab to those who did not, finding a significantly lower risk of a second hip fracture in the denosumab group [3].
    • A 2024 population-based retrospective study used Korean national health data to investigate the consequences of delayed denosumab injections. It used Cox proportional hazard models to show that even short delays (1-3 months) were associated with a significantly increased risk of fractures [2].

Mechanism of Action Pathways

The following diagrams illustrate the distinct biological pathways targeted by this compound and denosumab.

bone_remodeling This compound Mechanism: Inhibits Bone Resorption at the Matrix Level Osteoclast Osteoclast CatK CatK Osteoclast->CatK Produces BoneMatrix BoneMatrix CatK->BoneMatrix Degrades This compound This compound This compound->CatK Inhibits

denosumab_pathway Denosumab Mechanism: Inhibits Osteoclast Formation Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL Expresses RANK RANK RANKL->RANK Binds to OsteoclastPrecursor OsteoclastPrecursor RANK->OsteoclastPrecursor Signals MatureOsteoclast MatureOsteoclast OsteoclastPrecursor->MatureOsteoclast Differentiates into Denosumab Denosumab Denosumab->RANKL Binds and Neutralizes

Interpretation and Key Considerations for Researchers

  • Mechanistic Differences are Key: this compound and denosumab represent two distinct approaches to inhibiting bone resorption. Denosumab acts earlier in the process by preventing osteoclast formation, while this compound allows osteoclasts to exist but blocks their bone-degrading activity. This fundamental difference may have implications for bone turnover balance and long-term bone quality that are not fully understood.
  • The "One Drug" Problem for Direct Comparison: The most significant limitation is the lack of head-to-head clinical trials. The fracture reduction data for denosumab is robust and direct from large outcomes trials [4], whereas for this compound, this specific data is not highlighted in the available results. The SABRE analysis suggests that BMD changes predict fracture risk across mechanisms [5], but this is an association, not a substitute for direct comparative evidence.
  • Clinical Development Status is Decisive: Denosumab is an established, approved therapy with a well-characterized efficacy and safety profile, though it requires strict adherence to its dosing schedule [2]. This compound, despite showing promise in increasing BMD [1], did not progress to market. Its development was halted, which is a critical piece of information for any comparative guide.

References

odanacatib comparative safety profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

The table below summarizes the key efficacy and safety findings for Odanacatib (ODN) from clinical trials and meta-analyses.

Aspect Findings for this compound Context & Comparators
General Tolerability No significant difference in total adverse events (AEs) vs. placebo [1] [2]. Suggests a generally acceptable safety profile in controlled trials.
Cardiovascular Safety Major area of concern; "unclear links... require further research" [1] [2]. Noted in a large Phase 3 trial; led to development program halt [3].
Renal Safety No significant difference in serious AEs related to renal function vs. placebo [2]. ---
Skin Safety No significant skin disorders (e.g., morphea-like lesions) reported [4] [3]. A key differentiator; lack of selectivity for other cathepsins caused this issue in earlier drug candidates (e.g., balicatib) [4] [5].
Unique Mechanism Selective Cathepsin K inhibitor; reduces bone resorption without reducing osteoclast numbers [4] [3]. Differs from bisphosphonates (cause osteoclast apoptosis) [4]. This may underlie its "bone formation-sparing" effect [3].

Experimental Data and Trial Designs

For a professional assessment, understanding the source and context of the safety data is crucial. Here are the methodologies from key studies cited in the analysis.

  • Source of General Safety Data (2024 Meta-Analysis) [1] [2]

    • Objective: To evaluate the efficacy and safety of ODN for postmenopausal osteoporosis (PMOP).
    • Search Strategy: Systematic search of PubMed, EMBASE, Cochrane Library, and Web of Science up to December 29, 2023.
    • Eligibility Criteria: Included only Randomized Controlled Trials (RCTs) in postmenopausal women with PMOP or low BMD, comparing ODN to a control.
    • Outcomes: Safety was evaluated by analyzing total, serious, and other adverse events (AEs). Data were synthesized using relative risk (RR) with 95% confidence intervals (CI).
    • Risk of Bias: Assessed using the Cochrane Collaboration's tool; the included RCTs were rated as having high quality and low risk of bias.
  • Source of Cardiovascular Safety Signal (Phase 3 LOFT Trial) [3]

    • Trial Design: A large, long-term, multicenter, randomized, placebo-controlled, event-driven Phase 3 trial.
    • Participants: 16,071 postmenopausal women with osteoporosis.
    • Intervention: ODN 50 mg once weekly versus placebo. All participants received vitamin D and calcium supplementation.
    • Duration: Planned treatment and follow-up for up to 60 months.
    • Safety Monitoring: Adjudication of major cardiovascular events and other safety parameters was pre-specified.

Mechanism of Action and Safety Implications

The unique mechanism of this compound is key to understanding its efficacy and potential safety profile. The diagram below illustrates the targeted pathway and its cellular effects.

odanacatib_mechanism RANKL RANKL RANK RANK RANKL->RANK Osteoclast Osteoclast RANK->Osteoclast ResorptionLacuna ResorptionLacuna Osteoclast->ResorptionLacuna CathepsinK CathepsinK ResorptionLacuna->CathepsinK CollagenDegradation CollagenDegradation CathepsinK->CollagenDegradation Degrades This compound This compound This compound->CathepsinK Inhibits

This targeted mechanism explains two critical differentiators from bisphosphonates:

  • Bone Formation-Sparing Effect: By inhibiting Cathepsin K without killing osteoclasts, the communication between osteoclasts and bone-forming osteoblasts is potentially preserved. This contrasts with bisphosphonates, which suppress both resorption and formation [3].
  • Increased Osteoclast Count: Studies noted an increase in osteoclast numbers with ODN treatment, a phenomenon not seen with bisphosphonates. The clinical implications of this were part of the ongoing safety investigation [4].

Key Safety Conclusions

  • For General Use: Meta-analyses of RCTs concluded that this compound has a generally credible safety profile, with no significant increase in overall, serious, or skin adverse events compared to placebo [1] [2].
  • The Critical Caveat: Despite promising efficacy and general tolerability, the development of this compound was ultimately halted due to a signal of increased cardiovascular risk (specifically, stroke) identified in the long-term Phase 3 LOFT trial [3]. This underscores that a favorable profile in initial and mid-phase trials does not guarantee long-term safety.

References

odanacatib LOFT trial fracture risk results

Author: Smolecule Technical Support Team. Date: February 2026

Odanacatib at a Glance

The table below summarizes the core findings from the Long-term this compound Fracture Trial (LOFT) and its key characteristics [1] [2].

Aspect LOFT Trial Results & Drug Profile
Mechanism of Action Selective cathepsin K inhibitor [2]
Regimen 50 mg, orally, once weekly [1]
Trial Design Multicenter, randomized, double-blind, placebo-controlled trial with an extension study (LOFT Extension) [1]
Key Efficacy: Vertebral Fracture Risk Reduction 54% risk reduction (HR 0.46, 95% CI 0.40-0.53) [1]
Key Efficacy: Hip Fracture Risk Reduction 47% risk reduction (HR 0.53, 95% CI 0.39-0.71) [1]
Key Efficacy: Non-vertebral Fracture Risk Reduction 23% risk reduction (HR 0.77, 95% CI 0.68-0.87) [1]
Bone Mineral Density (BMD) Increased spine and hip BMD over 5 years vs. placebo [2]
Key Safety Findings Associated with an increased risk of stroke (HR 1.32, 95% CI 1.02-1.70) and a higher rate of atrial fibrillation/flutter [1]
Development Status Terminated; not pursued for regulatory approval due to the benefit-risk profile [1] [2]

LOFT Trial Experimental Protocol

To help you evaluate the quality of the data, here is a detailed overview of the LOFT trial's methodology [1] [3].

  • Objective: The primary objective was to investigate the efficacy and safety of this compound in reducing the risk of fractures in postmenopausal women with osteoporosis.
  • Study Design:
    • LOFT Base Study: An event-driven, randomized, double-blind, placebo-controlled trial. It included pre-planned interim analyses that allowed for early termination if significant efficacy was demonstrated.
    • LOFT Extension: After the base study closeout, consenting participants could enroll in a double-blind extension to continue their original treatment for up to 5 years from randomization.
  • Participants:
    • Population: 16,071 postmenopausal women aged 65 or older.
    • Inclusion Criteria: Women with a BMD T-score between -2.5 and -4.0 at the total hip or femoral neck, or a prior radiographic vertebral fracture with a T-score between -1.5 and -4.0.
    • Exclusion Criteria: Women with a previous hip fracture, more than one vertebral fracture, or a T-score below -4.0 were generally excluded unless they could not or would not use approved treatments.
  • Intervention:
    • Treatment Group: Oral this compound 50 mg once per week.
    • Control Group: Matching placebo.
    • Adjunctive Therapy: All participants received weekly vitamin D₃ (5600 IU) and daily calcium supplements to ensure a total daily intake of approximately 1200 mg.
  • Primary Endpoints:
    • Incidence of radiographically determined vertebral fractures.
    • Incidence of hip fractures (adjudicated as due to osteoporosis).
    • Incidence of clinical non-vertebral fractures.
  • Secondary Endpoints:
    • Clinical vertebral fractures.
    • Changes in BMD at the lumbar spine, total hip, and femoral neck.
    • Changes in bone turnover markers.
    • Safety and tolerability.

Mechanism of Action and Cardiovascular Risk

The following diagram illustrates this compound's unique mechanism and the safety concerns that impacted its development.

ODN This compound (ODN) CatK Inhibits Cathepsin K ODN->CatK CV_Risk Increased Cardiovascular Risk (Stroke, Atrial Fibrillation) ODN->CV_Risk BoneResorp Reduced Bone Resorption CatK->BoneResorp BMD Increased BMD BoneResorp->BMD FractureRisk Reduced Fracture Risk BMD->FractureRisk DevTerm Development Terminated CV_Risk->DevTerm

Comparative Efficacy with Other Therapies

While the search results do not provide a direct head-to-head comparison of fracture risk reduction between this compound and all other therapies, they provide crucial context. The SABRE project analysis, which includes data from over 50 randomized trials, found that treatment-related changes in total hip BMD consistently predict anti-fracture efficacy across various drug mechanisms and trial designs [4]. This suggests that the substantial BMD increases seen with this compound are a meaningful indicator of its strong fracture reduction potential.

Furthermore, the LOFT study itself concluded that the relative reductions in fracture risk with this compound "were similar to those in previous studies with other drugs for osteoporosis that inhibit bone resorption" [2].

Key Takeaways for Professionals

For researchers and drug development professionals, the this compound case offers several critical insights:

  • Efficacy was Robust: this compound demonstrated a highly significant and broad-spectrum anti-fracture efficacy, which is a primary goal in osteoporosis treatment [1].
  • A Unique Mechanism: Its action as a cathepsin K inhibitor allowed it to reduce bone resorption without a sustained suppression of bone formation, differentiating it from classical antiresorptives like bisphosphonates [4] [2].
  • Safety is Paramount: Despite excellent efficacy, an unfavorable benefit-risk profile, driven by cardiovascular safety signals, led to the compound's termination. This underscores the critical importance of comprehensive safety monitoring in large outcome trials [1] [2].
  • A Path for Future Development: The this compound experience suggests that further investigation is needed to understand the link between cathepsin K inhibition and cardiovascular risk, potentially to develop new compounds in this class with a safer profile [2].

References

Odanacatib Efficacy & Safety Profile (LOFT Phase 3 Trial)

Author: Smolecule Technical Support Team. Date: February 2026

Fracture Type Relative Risk Reduction P-value Key Safety Events Incidence in Odanacatib Group Incidence in Placebo Group
Morphometric Vertebral 54% <0.001 Adjudicated Stroke 1.4% (109 patients) 1.1% (86 patients)
Clinical Hip 47% <0.001 Morphea-like Skin Lesions 0.1% (12 patients) <0.1% (3 patients)
Clinical Non-Vertebral 23% <0.001 Atypical Femoral Fractures 0.1% (5 patients) 0%
Clinical Vertebral 72% <0.001 All-Cause Mortality 3.4% (271 patients) 3.0% (242 patients)

Source: Data derived from the LOFT trial [1] [2].

Experimental Protocol & Trial Design

The data in the table above comes from the LOFT trial, a rigorous, multicenter, event-driven study designed to provide definitive evidence on this compound's efficacy and safety [2].

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Participants: 16,713 postmenopausal women aged 65 or older diagnosed with osteoporosis [1] [2].
  • Intervention: Patients were randomized to receive either This compound 50 mg once weekly or a matching placebo. All participants also received vitamin D (5600 IU/week) and calcium supplements (up to 1200 mg/day) as standard of care [1].
  • Duration: The planned treatment period was 5 years, with a subsequent blinded extension study to collect additional long-term data [1].
  • Primary Endpoints: The incidence of new and worsening morphometric vertebral fractures, and clinical hip fractures. Key secondary endpoints included other clinical fractures and safety assessments [1] [2].
  • Data Analysis: An independent adjudication committee reviewed and confirmed specific safety events, such as cardiovascular events and fractures, to ensure consistency and accuracy [1].

Mechanism of Action & Comparison with Other Therapies

This compound belongs to a novel class of drugs called cathepsin K inhibitors, which work differently from other common osteoporosis treatments.

G OC Osteoclast CatK Produces Cathepsin K (CatK) OC->CatK Resorption Degrades Type I Collagen in Bone Matrix CatK->Resorption ODN This compound (ODN) Inhibit Selectively Inhibits Cathepsin K ODN->Inhibit Inhibit->Resorption Blocks Effect1 Bone Resorption Is Reduced Inhibit->Effect1 Effect2 Bone Formation Is Partially Preserved Effect1->Effect2 Due to preserved coupling signals

Diagram: this compound's unique mechanism of action targets bone resorption while partially preserving bone formation.

  • Unique Mechanism: Unlike bisphosphonates or denosumab, which reduce the number and activity of osteoclasts, this compound selectively inhibits the cathepsin K enzyme. This enzyme is crucial for osteoclasts to degrade the organic bone matrix (type I collagen). By inhibiting cathepsin K, this compound reduces bone resorption without causing significant osteoclast cell death [3] [4].
  • Preserved Bone Formation: This unique mechanism allows signaling between osteoclasts and osteoblasts (bone-forming cells) to continue. Consequently, treatment with this compound leads to a reduction in bone resorption markers while only transiently reducing bone formation markers. This dissociation of bone resorption from formation is a key difference from other antiresorptive agents, which typically suppress both processes [3] [4].

Comparative Positioning with Other Osteoporosis Treatments

The table below compares this compound's profile with other common drug classes for osteoporosis.

Drug Class / Example Mechanism of Action Effect on Bone Resorption Effect on Bone Formation Key Efficacy (Vertebral Fx Reduction)
Cathepsin K Inhibitor (this compound) Inhibits cathepsin K enzyme Strongly reduces Partially preserves ~50-70% [1] [3]
Bisphosphonates (Alendronate) Induces osteoclast apoptosis Strongly reduces Reduces ~40-50% [3]
RANKL Inhibitor (Denosumab) Inhibits osteoclast formation Strongly reduces Reduces ~68% [3]
SERMs (Raloxifene) Estrogen receptor modulator Reduces Neutral or slight reduce ~30-40% [3]
Anabolic (Teriparatide) Stimulates osteoblast activity Increases Strongly increases ~65-70% [3]

Conclusion & Development Status

Despite its powerful anti-fracture efficacy and unique, promising mechanism, the development of this compound for the treatment of osteoporosis was discontinued. This decision was based on an assessment of the overall benefit-risk profile, which was informed by the LOFT Extension study. The primary driver for termination was the observed increase in the risk of stroke [2]. A 2024 meta-analysis also concluded that while this compound is efficacious, the unclear link with cardiovascular adverse events requires further clarification [5] [6].

References

Comparison of Odanacatib with Other Osteoporosis Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Agent / Class Effect on Bone Resorption Markers Effect on Bone Formation Markers Overall Effect on Bone Remodeling

| Odanacatib (Cathepsin K Inhibitor) | ↓ Reduction (50-70%) Markers: s-CTx, u-NTx/Cr [1] [2] | Preservation / Slight Transient Reduction Markers: P1NP, BSAP, Osteocalcin [1] [3] [4] | Uncoupling: Reduces resorption while largely preserving formation [3] [4] | | Bisphosphonates | ↓ Reduction [1] | ↓ Reduction [3] [4] | Coupling: Suppresses both resorption and formation, leading to low bone turnover [3] | | Denosumab (Anti-RANKL) | ↓ Reduction [1] [3] | ↓ Reduction [3] | Coupling: Suppresses both resorption and formation [3] | | PTH / Teriparatide (Anabolic) | ↑ Increase [3] | ↑ Increase [3] | Coupling: Stimulates both formation and resorption [3] | | Sclerostin Inhibitors | ↓ Reduction [3] [5] | ↑ Increase [3] [5] | Uncoupling: Promotes formation while reducing resorption [3] |

Quantitative Data on this compound's Effects

The following table details the changes in key bone biomarkers and Bone Mineral Density (BMD) observed in clinical studies of this compound.

Parameter Effect of this compound (50 mg once weekly) Source / Study Details
Bone Resorption Markers
• u-NTx/Cr ↓ -67.4% from baseline after 5 years [4] Phase II clinical trial [4]
• s-CTx ↓ -41% from baseline between years 3-4 [6] Phase II clinical trial extension [6]
Bone Formation Markers

|   • Bone-specific Alkaline Phosphatase (BSAP) | ↓ -15.3% from baseline after 5 years [4] ↓ -2% from baseline between years 3-4 [6] | Phase II clinical trial [4] [6] | |   • P1NP | Initial decrease, returned to near baseline levels after 2-3 years [7] [4] | Phase II clinical trial [7] [4] | | Bone Mineral Density (BMD) | | | |   • Lumbar Spine | ↑ +11.9% from baseline after 5 years [1] [4] | Phase II clinical trial [1] [4] | |   • Total Hip | ↑ +8.5% from baseline after 5 years [1] [4] | Phase II clinical trial [1] [4] |

Unique Mechanism of Action: Preserving the Coupling

This compound's distinctive effects stem from its targeted mechanism, which differs fundamentally from traditional anti-resorptive therapies. The diagram below illustrates this unique action.

G ODN This compound (ODN) CatK Cathepsin K (CatK) ODN->CatK Inhibits Resorption Bone Matrix Degradation CatK->Resorption Blocks Osteoclast Osteoclast remains active & viable CouplingFactors Secretion of Coupling Factors (e.g., S1P) Osteoclast->CouplingFactors Continues to produce Osteoblast Osteoblast Activity CouplingFactors->Osteoblast Stimulates

This compound inhibits Cathepsin K, a protease essential for osteoclasts to degrade bone collagen [1] [3]. Unlike bisphosphonates or denosumab, which reduce osteoclast number or viability, this compound leaves osteoclasts alive and active on the bone surface [3] [4]. These viable osteoclasts continue to secrete signaling molecules known as clastokines, such as sphingosine-1-phosphate (S1P), which help stimulate osteoblast activity and bone formation [1] [3]. This process allows this compound to disrupt the typical "coupling" between resorption and formation, leading to sustained BMD gains [3].

Key Experimental Protocols

The data supporting these comparisons were primarily derived from well-established clinical trial designs:

  • Study Population: The core data come from randomized, double-blind, placebo-controlled trials (RCTs) involving postmenopausal women with low BMD [1] [2].
  • Dosage and Administration: The primary regimen investigated was This compound 50 mg, administered orally once per week [1] [2]. Participants in both treatment and placebo groups also received daily calcium and vitamin D supplements [2].
  • Biomarker Measurement: Bone resorption markers like urinary NTx/Cr and serum CTx were measured. Bone formation markers like P1NP and BSAP were tracked serially over 2 to 5 years [1] [2] [4].
  • Efficacy Endpoints: The primary efficacy endpoint was the percent change from baseline in BMD at the lumbar spine and hip, measured by dual-energy X-ray absorptiometry (DXA) at predefined intervals [1] [8].

Implications for Research and Development

For researchers and drug development professionals, the this compound case highlights several key points:

  • Target Selection is Crucial: Inhibiting an osteoclast-specific enzyme (CatK) rather than the cell itself enabled the uncoupling of resorption and formation [3].
  • Safety Considerations: Despite its promising efficacy, this compound's development was ultimately halted due to an off-target increase in the risk of cerebrovascular events, underscoring the importance of long-term safety monitoring [9].
  • A Validated Pathway: The clinical success of this compound in Phase III trials provides strong proof-of-concept that inhibiting osteoclast activity, rather than survival, is a viable therapeutic strategy for treating osteoporosis [1] [9].

References

Comparison of Cathepsin K Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Chemical Class / Key Feature Development Status (Osteoporosis) Reported Efficacy (Bone) Primary Reasons for Halt/Concern Key Differentiating Notes
Odanacatib (MK-0822) [1] [2] Non-peptidic, nitrile-based; active site inhibitor [3] Phase III completed, approval withdrawn [1] Increased BMD, reduced fracture risk [4] Increased risk of cerebrovascular accidents (stroke) [1] [5] Unique profile: inhibits bone resorption with lesser reduction in bone formation [1] [6]
Balicatib (AAE581) [5] [7] Basic, lipophilic; lysosomotropic [3] Phase II discontinued [5] Increased BMD [7] Skin-related adverse events due to off-target inhibition of other cathepsins (B, L, S) in lysosomes [5] [3] Poor selectivity; accumulates in lysosomes [3]
ONO-5334 [5] Information not fully available Phase II completed [5] Increased BMD [5] Development pathway not explicitly stated in sources
Relacatib (SB-462795) [5] [7] Information not fully available Preclinical / Early Phase [7] Reduced bone resorption biomarkers (primate model) [5] Development pathway not explicitly stated in sources
L-873724 [3] Amino-acetonitrile; active site inhibitor [3] Preclinical Tool Compound [3] Highly selective for human CatK in cell-based assays; used as a research tool [3]
T06 (Tanshinone IIA sulfonate) [6] Ectosteric inhibitor [6] Preclinical Research [6] Inhibits bone resorption in cell models [6] Novel mechanism: inhibits collagen degradation without affecting other CatK proteolytic activities [6]

Detailed Experimental Data and Methodologies

Supporting data for the comparisons above come from a range of experimental models, from in vitro cell studies to large-scale human clinical trials.

Efficacy and Bone Biomarker Protocols

The efficacy of these inhibitors, particularly this compound, has been evaluated through specific experimental measures:

  • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at the lumbar spine and hip in large, multi-year Phase III clinical trials. This compound showed progressive increases in BMD over 5 years of treatment [1] [8].
  • Bone Turnover Markers: In clinical trials, this compound reduced bone resorption markers (like serum CTx and urinary NTx) but, unlike other antiresorptives, allowed bone formation markers (like P1NP and BSAP) to return to near baseline levels after an initial decrease [1] [4] [8]. This "uncoupling" effect is a key differentiator.
  • Resorption Pit Assay: In co-culture experiments of human osteoclasts and osteoblasts on bone slices, this compound and the ectosteric inhibitor T06 were shown to prevent the shift from "pit" to "trench" resorption mode. This leads to resorbed surfaces covered with undigested collagen, which promotes the visitation and activity of bone-forming osteoblasts [6].
Selectivity and Off-Target Profiling

A critical differentiator between these inhibitors is their selectivity for Cathepsin K over other cysteine cathepsins.

  • Experimental Protocol: Inhibitors are profiled against a panel of purified human cysteine cathepsins (e.g., B, L, S, K) in enzyme assays. Cellular potency and selectivity are further confirmed in cell-based enzyme occupancy assays [3].
  • Key Findings:
    • This compound and L-873724 showed high selectivity (>100-fold) for human CatK in both enzyme and cell-based assays [3].
    • Balicatib, due to its basic and lipophilic properties, accumulates in acidic lysosomes. This leads to reduced selectivity and non-specific inhibition of other cathepsins (B, L, S), which is linked to its skin toxicity [5] [3].
    • Many other inhibitors, including carbohydrazides and epoxides, showed either poor selectivity or poor cell penetrance, limiting their utility [3].
Novel Mechanisms: Ectosteric vs. Active Site Inhibition

A significant advancement in the field is the development of ectosteric inhibitors, which differ mechanistically from active site inhibitors like this compound and Balicatib.

  • Active Site Inhibitors (e.g., this compound): Bind directly to the enzyme's catalytic core, blocking all its proteolytic functions [6].
  • Ectosteric Inhibitors (e.g., T06): Bind to a site elsewhere on the enzyme, specifically inhibiting its collagenase activity while potentially allowing it to process other non-collagenous substrates [6].
  • Therapeutic Implication: This is crucial because inhibiting CatK's degradation of TGF-β (a non-collagen substrate) in tissues like skin and heart is hypothesized to contribute to the off-target side effects of active site inhibitors. Ectosteric inhibitors may therefore offer a safer profile by selectively blocking only bone collagen degradation [6].

The following diagram illustrates the key signaling pathways affected by Cathepsin K inhibition in different cellular contexts, based on preclinical research.

cluster_osteo In Osteoclasts (Bone Tissue) cluster_cancer In Cancer Cells (Preclinical Models) CatK_Inhibition Cathepsin K Inhibition (this compound/siRNA) OC_Inhibit Inhibition of Type I Collagen Degradation CatK_Inhibition->OC_Inhibit Syk_Act Syk Kinase Activation (Y525/526) CatK_Inhibition->Syk_Act Collagen_Build Accumulation of Demineralized Collagen OC_Inhibit->Collagen_Build Resorption_Stop OC Migration & Resorption Halt Collagen_Build->Resorption_Stop OB_Visit Increased OB Visits & Bone Formation Initiation Resorption_Stop->OB_Visit SHP2_Act SHP2 Phosphatase Activation Syk_Act->SHP2_Act Src_Deact Src Kinase Dephosphorylation (Y416) SHP2_Act->Src_Deact OTUB1_Deact OTUB1 Dephosphorylation (Y26) Src_Deact->OTUB1_Deact Raptor_Destab Raptor Destabilization OTUB1_Deact->Raptor_Destab Mito_Dysfunc Mitochondrial Dysfunction (ROS, Fusion) Raptor_Destab->Mito_Dysfunc

This diagram summarizes two distinct pathways identified in preclinical research [6] [7]:

  • Left Pathway (Bone Tissue): Shows how CatK inhibition in osteoclasts directly disrupts the bone resorption process and can promote bone formation.
  • Right Pathway (Cancer Cells): Illustrates a signaling cascade identified in cancer cell studies, where CatK inhibition leads to mitochondrial dysfunction. This pathway is of interest for potential drug repurposing in oncology but is distinct from the primary skeletal mechanism.

Key Takeaways for Drug Development Professionals

  • The Safety Hurdle is Paramount: The clinical failure of multiple candidates (this compound for stroke, Balicatib for skin effects) underscores that target selectivity and tissue-specific consequences are the critical challenges, not efficacy [1] [5] [3].
  • Ectosteric Inhibition is a Promising New Avenue: The development of ectosteric inhibitors like T06 represents a strategic shift to engineer safer drugs by preserving non-collagenolytic functions of CatK, potentially avoiding the side effects of active-site inhibitors [6].
  • The "Uncoupling" Advantage Remains Compelling: The ability of CatK inhibition to suppress bone resorption with a lesser reduction in bone formation is a unique therapeutic profile. This makes the target still highly attractive if the safety profile of future inhibitors can be optimized [1] [6].

References

odanacatib cost-effectiveness osteoporosis treatment

Author: Smolecule Technical Support Team. Date: February 2026

Odanacatib Clinical Profile & Development Status

The following table summarizes the key characteristics of this compound based on clinical trial data [1] [2] [3]:

Attribute Details
Drug Class Selective Cathepsin K inhibitor [1] [4] [5]
Mechanism of Action Inhibits the cathepsin K enzyme in osteoclasts, reducing bone matrix breakdown (resorption) while largely preserving bone formation [4] [5].

| Reported Efficacy | Bone Mineral Density (BMD): Significantly increased BMD at the lumbar spine, total hip, and femoral neck over 2-5 years in postmenopausal women [1] [3]. Bone Turnover Markers: Produced sustained reductions in bone resorption markers (uNTx/Cr, sCTx) with only a slight, transient reduction in bone formation markers (sP1NP, sBSAP) [1] [6] [4]. | | Development Status | Discontinued [6] [7] [2]. Development was halted after a Phase 3 trial (LOFT) identified an increased risk of stroke [6] [7] [2]. | | Reason for Discontinuation | Increased risk of cardiovascular adverse events, specifically stroke [6] [7] [2]. |

This compound's Unique Mechanism of Action

The diagram below illustrates how this compound works compared to conventional antiresorptive therapies.

G cluster_osteoclast Osteoclast (Bone Resorbing Cell) ODN This compound (Cathepsin K Inhibitor) Enzyme Cathepsin K Enzyme ODN->Enzyme Inhibits BP Bisphosphonates Resorption Bone Resorption Lacuna BP->Resorption Induces Apoptosis Dmab Denosumab (Anti-RANKL) RANKL RANKL Signal Dmab->RANKL Blocks RANKL->Resorption Collagen Collagen Breakdown Enzyme->Collagen Degrades Note Key: This compound blocks only the enzyme that breaks down collagen. Other drugs reduce the number or formation of osteoclasts.

This unique mechanism is why this compound was observed to reduce bone resorption without causing a severe, parallel drop in bone formation, a common effect of other antiresorptive drugs like bisphosphonates and denosumab [4].

Objective Efficacy Comparison with Alternatives

While a formal cost-effectiveness comparison is not possible, the table below summarizes key efficacy and safety outcomes for this compound and other common osteoporosis treatments, based on clinical trial data [1] [6] [8].

Treatment Mechanism Class Effect on Bone Resorption Effect on Bone Formation Key Safety Considerations
This compound Cathepsin K Inhibitor Strongly reduces [1] [3] Mild, transient reduction [1] [6] [3] Increased stroke risk leading to discontinuation [6] [7] [2]
Bisphosphonates Antiresorptive Strongly reduces Strongly reduces [4] Atypical femoral fractures, osteonecrosis of the jaw [4]
Denosumab Antiresorptive (RANKL inhibitor) Strongly reduces Strongly reduces [4] Risk of rapid bone loss upon treatment discontinuation [8] [9]
Romosozumab Anabolic (Sclerostin inhibitor) Reduces Strongly increases [10] Cardiovascular risk considerations [10]
Teriparatide Anabolic (PTH analog) Increases Strongly increases [10] Black box warning for osteosarcoma in rats; use limited to 24 months [4]

Context on Cost-Effectiveness in Osteoporosis

Although this compound was never evaluated for cost-effectiveness, research exists for other osteoporosis drugs, which provides context on the factors considered in such analyses.

  • Denosumab has been evaluated as a cost-effective option, particularly for older women at high fracture risk, when compared to no treatment or other therapies like risedronate [8]. Its cost-effectiveness is more favorable in patients who are older, have a prior fracture history, or lower bone mineral density [8] [9].
  • General Factors in cost-effectiveness models for osteoporosis include drug costs, fracture risk reduction, associated medical costs saved by preventing fractures, and impact on quality-adjusted life years (QALYs) [8] [9].

Summary for Researchers

  • Clinical Performance: this compound demonstrated a unique pharmacodynamic profile, effectively reducing bone resorption while largely sparing bone formation. This made it a scientifically promising candidate [4] [5].
  • Primary Limitation: Despite its efficacy, its development was terminated due to an unacceptable safety profile, specifically an association with an increased risk of stroke [6] [2]. This underscores the critical importance of long-term and large-scale safety trials.
  • Cost-Effectiveness: A formal cost-effectiveness analysis was never conducted and is no longer relevant due to the drug's discontinuation. The case of this compound highlights that a therapy's ultimate value depends on a positive benefit-risk profile, which is a prerequisite for any economic evaluation.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

525.17092555 g/mol

Monoisotopic Mass

525.17092555 g/mol

Heavy Atom Count

36

Appearance

white solid powder, m.p. = 223 - 224 oC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N673F6W2VH

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in osteoporosis.
Treatment of osteoporosis

Pharmacology

Increases bone mineral density and reduces risk of fractures in osteoporosis [A19389].
Odanacatib is an inhibitor of cathepsin K with potential anti-osteoporotic activity. Odanacatib selectively binds to and inhibits the activity of cathepsin K, which may result in a reduction in bone resorption, improvement of bone mineral density, and a reversal in osteoporotic changes. Cathepsin K, a tissue-specific cysteine protease that catalyzes degradation of bone matrix proteins such as collagen I/II, elastin, and osteonectin plays an important role in osteoclast function and bone resorption.

Mechanism of Action

Odanacatib inhibits cathepsin K, likely by binding to its active site. Cathepsin K is a cysteine protease enzyme which is secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition resulting in increased bone mineral density. This increased bone mineral density strengthens the bone which leads to fewer fractures in osteoporosis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CTSK [HSA:1513] [KO:K01371]

Pictograms

Health Hazard

Health Hazard

Other CAS

603139-19-1

Absorption Distribution and Excretion

Tmax of 2-6h. The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively. When taken with high fat meals the 50mg dose's bioavailability increases to 49% and tmax increases to 10.5h.
16.9% excreted in urine. 74.5% excreted in feces.
100L
Total clearance of 0.8L/h.

Metabolism Metabolites

The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8. This metabolite is active but is 25 times less effective at inhibiting cathepsin K than odanacatib. The other metabolites are produced through glutathione conjugation, hydrolysis, dealkylation, glucuronidation, oxidation, and cyclization.

Wikipedia

Odanacatib

Biological Half Life

Apparent half life observed to be 87.3-94.7h.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Chapurlat RD. Treatment of postmenopausal osteoporosis with odanacatib. Expert Opin Pharmacother. 2014 Jan 24. [Epub ahead of print] PubMed PMID: 24456412.
2: Odanacatib, a cathepsin K inhibitor, superior to alendronate. Bonekey Rep. 2013 Sep 4;2:426. doi: 10.1038/bonekey.2013.160. eCollection 2013. PubMed PMID: 24422127; PubMed Central PMCID: PMC3789222.
3: Retraction notice: Odanacatib for the treatment of postmenopausal osteoporosis. Expert Opin Pharmacother. 2014 Jan;15(1):151. doi: 10.1517/14656566.2014.868399. Epub 2013 Nov 30. PubMed PMID: 24289716.
4: Anderson MS, Gendrano IN, Liu C, Jeffers S, Mahon C, Mehta A, Mostoller K, Zajic S, Morris D, Lee J, Stoch SA. Odanacatib, a selective cathepsin K inhibitor, demonstrates comparable pharmacodynamics and pharmacokinetics in older men and postmenopausal women. J Clin Endocrinol Metab. 2013 Dec 20:jc20131688. [Epub ahead of print] PubMed PMID: 24276460.
5: Chapurlat RD. Odanacatib for the treatment of postmenopausal osteoporosis. Expert Opin Pharmacother. 2014 Jan;15(1):97-102. doi: 10.1517/14656566.2014.853038. Epub 2013 Oct 25. Retraction in: Expert Opin Pharmacother. 2014 Jan;15(1):151. PubMed PMID: 24156249.
6: Stoch SA, Witter R, Hrenuik D, Liu C, Zajic S, Mehta A, Chandler P, Morris D, Xue H, Denker A, Wagner JA. Odanacatib does not influence the single dose pharmacokinetics and pharmacodynamics of warfarin. J Popul Ther Clin Pharmacol. 2013;20(3):e312-20. Epub 2013 Oct 2. PubMed PMID: 24142206.
7: Jensen PR, Andersen TL, Pennypacker BL, Duong le T, Delaissé JM. The bone resorption inhibitors odanacatib and alendronate affect post-osteoclastic events differently in ovariectomized rabbits. Calcif Tissue Int. 2014 Feb;94(2):212-22. doi: 10.1007/s00223-013-9800-0. Epub 2013 Oct 2. PubMed PMID: 24085265.
8: Bonnick S, De Villiers T, Odio A, Palacios S, Chapurlat R, Dasilva C, Scott BB, Le Bailly De Tilleghem C, Leung AT, Gurner D. Effects of Odanacatib on BMD and Safety in the Treatment of Osteoporosis in Postmenopausal Women Previously Treated With Alendronate: A Randomized Placebo-Controlled Trial. J Clin Endocrinol Metab. 2013 Dec;98(12):4727-35. doi: 10.1210/jc.2013-2020. Epub 2013 Sep 24. PubMed PMID: 24064689.
9: Zerbini CA, McClung MR. Odanacatib in postmenopausal women with low bone mineral density: a review of current clinical evidence. Ther Adv Musculoskelet Dis. 2013 Aug;5(4):199-209. doi: 10.1177/1759720X13490860. PubMed PMID: 23904864; PubMed Central PMCID: PMC3728981.
10: Williams DS, McCracken PJ, Purcell M, Pickarski M, Mathers PD, Savitz AT, Szumiloski J, Jayakar RY, Somayajula S, Krause S, Brown K, Winkelmann CT, Scott BB, Cook L, Motzel SL, Hargreaves R, Evelhoch JL, Cabal A, Dardzinski BJ, Hangartner TN, Duong le T. Effect of odanacatib on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate. Bone. 2013 Oct;56(2):489-96. doi: 10.1016/j.bone.2013.06.008. Epub 2013 Jun 24. PubMed PMID: 23806798.
11: Cabal A, Jayakar RY, Sardesai S, Phillips EA, Szumiloski J, Posavec DJ, Mathers PD, Savitz AT, Scott BB, Winkelmann CT, Motzel S, Cook L, Hargreaves R, Evelhoch JL, Dardzinski BJ, Hangartner TN, McCracken PJ, Duong le T, Williams DS. High-resolution peripheral quantitative computed tomography and finite element analysis of bone strength at the distal radius in ovariectomized adult rhesus monkey demonstrate efficacy of odanacatib and differentiation from alendronate. Bone. 2013 Oct;56(2):497-505. doi: 10.1016/j.bone.2013.06.011. Epub 2013 Jun 20. PubMed PMID: 23791777.
12: Stoch SA, Witter R, Hreniuk D, Liu C, Zajic S, Mehta A, Brandquist C, Dempsey C, Degroot B, Stypinski D, Denker A, Wagner JA. Absence of clinically relevant drug-drug interaction between odanacatib and digoxin after concomitant administration. Int J Clin Pharmacol Ther. 2013 Aug;51(8):688-92. doi: 10.5414/CP201864. PubMed PMID: 23782582.
13: Nakamura T, Shiraki M, Fukunaga M, Tomomitsu T, Santora AC, Tsai R, Fujimoto G, Nakagomi M, Tsubouchi H, Rosenberg E, Uchida S. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis-a double-blind, randomized, dose-finding study. Osteoporos Int. 2014 Jan;25(1):367-76. doi: 10.1007/s00198-013-2398-2. Epub 2013 May 29. PubMed PMID: 23716037.
14: Brixen K, Chapurlat R, Cheung AM, Keaveny TM, Fuerst T, Engelke K, Recker R, Dardzinski B, Verbruggen N, Ather S, Rosenberg E, de Papp AE. Bone density, turnover, and estimated strength in postmenopausal women treated with odanacatib: a randomized trial. J Clin Endocrinol Metab. 2013 Feb;98(2):571-80. doi: 10.1210/jc.2012-2972. Epub 2013 Jan 21. PubMed PMID: 23337728.
15: Fratzl-Zelman N, Roschger P, Fisher JE, Duong le T, Klaushofer K. Effects of Odanacatib on bone mineralization density distribution in thoracic spine and femora of ovariectomized adult rhesus monkeys: a quantitative backscattered electron imaging study. Calcif Tissue Int. 2013 Mar;92(3):261-9. doi: 10.1007/s00223-012-9673-7. Epub 2012 Nov 23. PubMed PMID: 23179105.
16: Stoch SA, Zajic S, Stone JA, Miller DL, van Bortel L, Lasseter KC, Pramanik B, Cilissen C, Liu Q, Liu L, Scott BB, Panebianco D, Ding Y, Gottesdiener K, Wagner JA. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics--results from single oral dose studies in healthy volunteers. Br J Clin Pharmacol. 2013 May;75(5):1240-54. doi: 10.1111/j.1365-2125.2012.04471.x. PubMed PMID: 23013236; PubMed Central PMCID: PMC3635595.
17: Ng KW. Potential role of odanacatib in the treatment of osteoporosis. Clin Interv Aging. 2012;7:235-47. doi: 10.2147/CIA.S26729. Epub 2012 Jul 12. Review. PubMed PMID: 22866001; PubMed Central PMCID: PMC3410681.
18: Langdahl B, Binkley N, Bone H, Gilchrist N, Resch H, Rodriguez Portales J, Denker A, Lombardi A, Le Bailly De Tilleghem C, Dasilva C, Rosenberg E, Leung A. Odanacatib in the treatment of postmenopausal women with low bone mineral density: five years of continued therapy in a phase 2 study. J Bone Miner Res. 2012 Nov;27(11):2251-8. doi: 10.1002/jbmr.1695. PubMed PMID: 22777865.
19: Jayakar RY, Cabal A, Szumiloski J, Sardesai S, Phillips EA, Laib A, Scott BB, Pickarski M, Duong le T, Winkelmann CT, McCracken PJ, Hargreaves R, Hangartner TN, Williams DS. Evaluation of high-resolution peripheral quantitative computed tomography, finite element analysis and biomechanical testing in a pre-clinical model of osteoporosis: a study with odanacatib treatment in the ovariectomized adult rhesus monkey. Bone. 2012 Jun;50(6):1379-88. doi: 10.1016/j.bone.2012.03.017. Epub 2012 Mar 24. PubMed PMID: 22469953.
20: Khosla S. Odanacatib: location and timing are everything. J Bone Miner Res. 2012 Mar;27(3):506-8. doi: 10.1002/jbmr.1541. PubMed PMID: 22354850.

Explore Compound Types